molecular formula C7H6ClI B1422733 1-Chloro-3-iodo-5-methylbenzene CAS No. 116632-43-0

1-Chloro-3-iodo-5-methylbenzene

Cat. No.: B1422733
CAS No.: 116632-43-0
M. Wt: 252.48 g/mol
InChI Key: LGHIDHQDIWNMEL-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-5-methylbenzene is a useful research compound. Its molecular formula is C7H6ClI and its molecular weight is 252.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3-iodo-5-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-iodo-5-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-3-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHIDHQDIWNMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303705
Record name 1-Chloro-3-iodo-5-methylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-43-0
Record name 1-Chloro-3-iodo-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116632-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : A Multi-Nuclear NMR Approach Content Type: Technical Whitepaper / Application Note Audience: Senior Research Scientists, Medicinal Chemists, Analytical Chemists[1]

A Definitive Guide to NMR Analysis in Asymmetric Halo-Aromatics

Executive Summary & Chemical Context

In the landscape of fragment-based drug discovery (FBDD), 1-chloro-3-iodo-5-methylbenzene (CAS: 116632-43-0) represents a critical "scaffold node."[1] Its utility lies in its chemoselective asymmetry .[1] The presence of three distinct handles—a methyl group (steric/electronic modulator), a chlorine atom (slow cross-coupling partner), and an iodine atom (rapid cross-coupling partner)—allows for sequential functionalization (e.g., Sonogashira followed by Suzuki coupling).

However, this asymmetry presents a specific analytical challenge. Unlike symmetric 1,3,5-derivatives (e.g., 1,3,5-trichlorobenzene) which yield a singlet aromatic proton signal, this molecule possesses


 symmetry. It displays three distinct, yet magnetically similar, aromatic protons. Misassignment of these regio-isomeric protons can lead to incorrect structural conclusions in subsequent synthetic steps.[1]

This guide provides a rigorous, self-validating protocol for the complete structural assignment of 1-chloro-3-iodo-5-methylbenzene, utilizing the Heavy Atom Effect as a primary diagnostic tool.[1]

Experimental Methodology

To ensure high-resolution data capable of resolving small meta-couplings (


), the following acquisition parameters are recommended.
Sample Preparation[1][2]
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is preferred over DMSO-
    
    
    to minimize solvent viscosity broadening, which can obscure fine meta-coupling patterns.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce stacking effects, shifting aromatic protons upfield.[1]

  • Filtration: Filter through a cotton plug to remove suspended inorganic salts (often remaining from Sandmeyer or iodination reactions) which cause magnetic susceptibility gradients and line broadening.[1]

Instrument Parameters (Minimum 400 MHz)
Parameter

H NMR Setting

C NMR Setting
Rationale
Pulse Angle


Maximizes signal-to-noise per transient.[1]
Relaxation Delay (D1) 2.0 s2.0 sEnsures full relaxation of aromatic protons.[1]
Acquisition Time > 3.0 s> 1.0 sRequired to resolve

Hz couplings.
Spectral Width -1 to 11 ppm-10 to 220 ppmCaptures all shifts including shielded methyls.[1]
Scans (NS) 16512+Carbon detection requires high signal averaging.[1]

H NMR Analysis: The "Pseudo-Symmetry" Trap

The 1,3,5-substitution pattern dictates that all protons are meta to each other. Consequently, we do not observe the large ortho-couplings (


 Hz) typical of 1,2- or 1,4-systems.[1] Instead, the spectrum is dominated by small meta-couplings (

Hz).[1]
Predicted Chemical Shift Logic (Additivity Rules)

Using base benzene (


) and substituent effects, we can predict the hierarchy of the three aromatic protons (labeled H2, H4, H6).
  • H2 (Position 2, between Cl and I): Flanked by two electron-withdrawing groups (EWGs).[1] The inductive effect of Cl and the anisotropic deshielding of I make this the most downfield signal.

  • H4 (Position 4, between I and Me): Flanked by one EWG (I) and one electron-donating group (Me).[1] The methyl group provides shielding via hyperconjugation.

  • H6 (Position 6, between Cl and Me): Flanked by Cl and Me. Iodine is generally more deshielding to ortho-protons than chlorine; thus, H6 is likely the most upfield aromatic signal.

Spectral Data Summary
Proton AssignmentApprox. Shift (

ppm)
MultiplicityCoupling Constant (

)
Structural Insight
H-2 (b/w Cl, I)7.50 – 7.55 dd (app.[1] t)

Hz
Most deshielded; between two halogens.[1]
H-4 (b/w I, Me)7.40 – 7.45 dd (app.[1] t)

Hz
Shielded by Me; deshielded by I anisotropy.
H-6 (b/w Cl, Me)7.10 – 7.15 dd (app.[1] t)

Hz
Most shielded; methyl effect dominates.[1]
Me-5 (Methyl)2.30 – 2.35 s (broad)-Singlet, may show unresolved long-range coupling to ring.[1]

Expert Note: While theoretically "doublets of doublets" (dd), these signals often appear as triplets (t) because the coupling constants


, 

, and

are nearly identical (

Hz).

C NMR: The Heavy Atom Diagnostic

The most definitive confirmation of the structure comes from Carbon-13 NMR, specifically observing the Heavy Atom Effect (Spin-Orbit Coupling) caused by Iodine.

The Iodine Signature

Unlike Chlorine or Bromine, which generally deshield the attached carbon (


-effect), Iodine causes a massive shielding (upfield shift)  of the ipso-carbon. This is due to the relativistic spin-orbit coupling of the heavy iodine nucleus, which perturbs the local magnetic field.
  • C-Cl (C1): Typical aromatic C-X shift (

    
     ppm).[1]
    
  • C-I (C3): Diagnostic Signal. Appears significantly upfield, typically 90–96 ppm .

  • C-Me (C5): Deshielded quaternary carbon (

    
     ppm).[1]
    
Data Table
CarbonTypeShift (

ppm)
Diagnostic Feature
C-3 (C-I)Quaternary94.0 Key Identifier: Extreme upfield shift (Heavy Atom Effect).[1]
C-1 (C-Cl)Quaternary134.5Standard chloro-aromatic range.[1]
C-5 (C-Me)Quaternary141.0Deshielded by alkyl group.[1]
C-2, C-4, C-6 Methine (CH)126 – 138Aromatic CH signals.[1]
Methyl Alkyl (

)
21.0Standard benzylic methyl.[1]

Workflow Visualization

The following diagram illustrates the logical flow for assigning this molecule, distinguishing it from potential isomers (e.g., 2-chloro-4-iodo-1-methylbenzene).

NMR_Workflow Start Start: Unknown Halo-Toluene H1_Acq 1. Acquire 1H NMR (CDCl3) Check Aromatic Region (7.0 - 8.0 ppm) Start->H1_Acq Pattern_Check Pattern Analysis: Are there 3 signals with small couplings (J ~ 1.5 Hz)? H1_Acq->Pattern_Check Isomer_Flag STOP: Large J (8 Hz) detected. Indicates Ortho protons. (Wrong Isomer) Pattern_Check->Isomer_Flag No (Large J) Assign_H 2. Assign Protons based on Shift: Most Downfield = H2 (b/w Cl & I) Most Upfield = H6 (b/w Cl & Me) Pattern_Check->Assign_H Yes (Meta J only) C13_Acq 3. Acquire 13C NMR Look for Quaternary Carbons Assign_H->C13_Acq Heavy_Atom Check for Heavy Atom Effect: Is there a quaternary C at ~90-96 ppm? C13_Acq->Heavy_Atom Confirm_I Confirmed: C-I bond present. (Iodine ipso-carbon) Heavy_Atom->Confirm_I Yes HMBC 4. Run 2D HMBC Correlate Methyl Protons (2.3 ppm) to Carbons Confirm_I->HMBC Final_Struct Final Structure Validated: 1-Chloro-3-iodo-5-methylbenzene HMBC->Final_Struct

Figure 1: Decision tree for the structural validation of 1,3,5-trisubstituted asymmetric benzenes.

Advanced Validation: 2D HMBC Logic

To definitively link the methyl group to the correct position (proving it is meta to both halogens), Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Experiment: HMBC (optimized for

    
     Hz).
    
  • Observation: The Methyl protons (

    
    ) should show 3-bond correlations (
    
    
    
    ) to C4 and C6 .
  • Differentiation:

    • If the Methyl correlates to the highly shielded C-I carbon (

      
       ppm) via a 3-bond coupling, the methyl must be meta to the iodine.
      
    • If the Methyl correlates to the C-I carbon via a 2-bond coupling (unlikely in this geometry) or 4-bond, the intensity will be significantly lower.

    • Crucially: The Methyl protons will show a strong correlation to the quaternary C-Me carbon (

      
       ppm, 
      
      
      
      ) and the two adjacent methine carbons (C4 and C6).

References

  • PubChem. 1-Chloro-3-iodo-5-methylbenzene (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Reich, H. J. Chemical Shift Effects of Substituents on Benzene.[1] University of Wisconsin-Madison.[1] (Source for Additivity Rules). Available at: [Link]

  • Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.[1] VCH, 1987.[1] (Reference for Heavy Atom/Spin-Orbit Coupling effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[1][3][4] Chem. 1997, 62, 7512–7515. Available at: [Link][1]

Sources

Mass Spectrometry of 1-Chloro-3-iodo-5-methylbenzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-chloro-3-iodo-5-methylbenzene. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the identification, characterization, and quality control of halogenated aromatic compounds. This document delves into the theoretical underpinnings of the mass spectrum of this specific molecule, predicts its fragmentation patterns based on established principles, and offers a practical, field-proven protocol for its analysis.

Introduction: The Significance of Analyzing 1-Chloro-3-iodo-5-methylbenzene

1-Chloro-3-iodo-5-methylbenzene (C₇H₆ClI) is a polysubstituted aromatic compound with a unique combination of halogen and alkyl substituents.[1] Such molecules are of significant interest in synthetic organic chemistry, serving as versatile building blocks for the synthesis of more complex pharmaceutical and agrochemical agents. The precise structural elucidation of these compounds is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products.

Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for this purpose.[2] It provides not only the molecular weight of the analyte but also a distinct fragmentation pattern that serves as a "molecular fingerprint," offering valuable insights into the compound's structure. This guide will explore the expected mass spectrometric behavior of 1-chloro-3-iodo-5-methylbenzene, providing a predictive framework for its analysis.

The Molecular Ion: A Tale of Two Isotopes

The molecular ion peak in the mass spectrum of 1-chloro-3-iodo-5-methylbenzene is of primary diagnostic importance. Its mass-to-charge ratio (m/z) and isotopic pattern are definitive characteristics. The nominal molecular weight of 1-chloro-3-iodo-5-methylbenzene is 252 g/mol .[1] However, the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2% respectively, results in a characteristic isotopic cluster for the molecular ion.[3][4][5] Iodine, in contrast, is monoisotopic (¹²⁷I).[3][6]

Therefore, we expect to observe two main molecular ion peaks:

  • M⁺• : [C₇H₆³⁵ClI]⁺• at m/z 252

  • (M+2)⁺• : [C₇H₆³⁷ClI]⁺• at m/z 254

The relative intensity of these peaks will be approximately 3:1, reflecting the natural isotopic abundance of chlorine.[4][7][8] The presence of this isotopic signature is a strong indicator of a chlorine-containing compound.

Table 1: Predicted Molecular Ion Data for 1-Chloro-3-iodo-5-methylbenzene
IonFormulaIsotope CompositionCalculated m/zExpected Relative Abundance (%)
M⁺•[C₇H₆ClI]⁺•¹²C₇¹H₆³⁵Cl¹²⁷I251.9203100
(M+1)⁺•[¹³C¹²C₆H₆³⁵ClI]⁺•¹³C¹²C₆¹H₆³⁵Cl¹²⁷I252.92367.7
(M+2)⁺•[C₇H₆³⁷ClI]⁺•¹²C₇¹H₆³⁷Cl¹²⁷I253.917331.9
(M+3)⁺•[¹³C¹²C₆H₆³⁷ClI]⁺•¹³C¹²C₆¹H₆³⁷Cl¹²⁷I254.92072.5

Note: The abundances are calculated based on the natural isotopic abundances of all constituent elements.

Deciphering the Fragmentation Pattern: A Mechanistic Approach

Under electron ionization, the high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a radical cation (the molecular ion).[2][9] This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged fragments. The stability of the resulting cations and neutral radicals governs the fragmentation pathways.[10] For 1-chloro-3-iodo-5-methylbenzene, several key fragmentation routes can be predicted.

Benzylic Cleavage and Tropylium Ion Formation

A common fragmentation pathway for alkylbenzenes is the cleavage of the benzylic bond.[11][12] In this case, the loss of a hydrogen radical from the methyl group can lead to the formation of a stabilized benzyl-type cation. However, a more dominant pathway for toluene and its derivatives is the rearrangement to the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[12] This pathway involves the loss of the chlorine and iodine atoms.

Halogen Loss

The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). Therefore, the C-I bond is the weakest and most likely to cleave first. This would result in the loss of an iodine radical. The loss of a chlorine radical is also a plausible fragmentation pathway.

Methyl Group Loss

Cleavage of the bond between the aromatic ring and the methyl group can result in the loss of a methyl radical (•CH₃).[11]

Predicted Fragmentation Pathways

The interplay of these fragmentation mechanisms will produce a characteristic mass spectrum. The following diagram illustrates the most probable fragmentation pathways for 1-chloro-3-iodo-5-methylbenzene.

Fragmentation_Pathway M+• (m/z 252/254) M+• (m/z 252/254) m/z 237/239 [M-CH3]+ (m/z 237/239) M+• (m/z 252/254)->m/z 237/239 - •CH3 m/z 217 [M-Cl]+ (m/z 217) M+• (m/z 252/254)->m/z 217 - •Cl m/z 125 [M-I]+ (m/z 125/127) M+• (m/z 252/254)->m/z 125 - •I m/z 90 [M-I-Cl]+ (m/z 90) m/z 217->m/z 90 - •CH3 m/z 91 [C7H7]+ Tropylium ion (m/z 91) m/z 217->m/z 91 - H, -C2H2 m/z 125->m/z 90 - •Cl m/z 110 [M-I-CH3]+ (m/z 110) m/z 125->m/z 110 - •CH3 Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Purity_Check Purity Assessment (GC/HPLC) Dissolution Dissolution in Volatile Solvent Purity_Check->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Introduction Sample Introduction (GC or DIP) Dilution->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Spectrum_Generation Mass Spectrum Generation Detection->Spectrum_Generation Data_Interpretation Data Interpretation Spectrum_Generation->Data_Interpretation

Sources

Reactivity of 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 1-Chloro-3-iodo-5-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-chloro-3-iodo-5-methylbenzene, a key building block in modern organic synthesis. The document elucidates the molecule's structural features that dictate its chemical behavior, with a primary focus on the differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. We will explore the principal synthetic transformations, including chemoselective halogen-metal exchange, palladium-catalyzed cross-coupling reactions, and Grignard reagent formation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile intermediate for the construction of complex molecular architectures. Each section combines mechanistic insights with field-proven experimental protocols to provide a self-validating and authoritative resource.

Introduction: Structural and Electronic Profile

1-Chloro-3-iodo-5-methylbenzene, also known as 3-chloro-5-iodotoluene, is an aromatic compound featuring a unique substitution pattern that renders it highly valuable for sequential and site-selective functionalization.[1] The core of its synthetic utility lies in the significant difference in bond dissociation energies and polarizability between the C-I and C-Cl bonds. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making it the primary site for a host of chemical transformations. The methyl group, being a weak electron-donating group, has a minor electronic influence on the overall reactivity but contributes to the molecule's lipophilicity and can influence regiochemical outcomes in certain reactions.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₆ClI
Molecular Weight252.48 g/mol
IUPAC Name1-chloro-3-iodo-5-methylbenzene
SMILESCC1=CC(=CC(=C1)I)Cl

Data sourced from PubChem.[1]

Chemoselective Reactivity: The C-I vs. C-Cl Bond

The synthetic power of 1-chloro-3-iodo-5-methylbenzene stems from the ability to selectively functionalize the C-I bond while leaving the C-Cl bond intact for subsequent transformations. This selectivity is governed by fundamental chemical principles.

  • Bond Strength: The C(sp²)-I bond has a lower bond dissociation energy (approx. 65 kcal/mol) compared to the C(sp²)-Cl bond (approx. 85 kcal/mol). This disparity makes the C-I bond more susceptible to cleavage in reactions like oxidative addition to metal catalysts and halogen-metal exchange.

  • Electronegativity and Polarizability: Iodine is less electronegative and more polarizable than chlorine. The higher polarizability of the C-I bond makes the carbon atom a softer electrophilic center, favoring reactions with soft nucleophiles and organometallic reagents.

The following diagram illustrates the primary pathways for the selective functionalization of this molecule.

G cluster_0 Reactivity Pathways cluster_1 Resulting Intermediates / Products start 1-Chloro-3-iodo-5-methylbenzene pd_coupling Pd-Catalyzed Cross-Coupling start->pd_coupling C-I Bond (Selective) li_exchange Lithium-Halogen Exchange start->li_exchange C-I Bond (Highly Selective) grignard Grignard Formation start->grignard C-I Bond (Selective) product_pd Aryl/Alkenyl/Alkynyl- Substituted Product pd_coupling->product_pd product_li Aryllithium Intermediate li_exchange->product_li product_grignard Arylmagnesium Halide (Grignard Reagent) grignard->product_grignard

Caption: Major selective functionalization pathways for 1-chloro-3-iodo-5-methylbenzene.

Halogen-Metal Exchange: Generating Potent Nucleophiles

Lithium-halogen exchange is an exceptionally rapid and efficient method for converting aryl halides into aryllithium reagents. The reaction rate is significantly faster for aryl iodides than for aryl chlorides, allowing for near-perfect selectivity.[2][3] This transformation is typically performed at low temperatures to prevent side reactions of the highly reactive organolithium product.

The causality for this selectivity is rooted in the mechanism, which is believed to proceed through an "ate-complex".[2] The organolithium reagent (e.g., n-BuLi or t-BuLi) attacks the more electropositive and polarizable iodine atom, leading to a transient intermediate that collapses to form the thermodynamically more stable aryllithium and alkyl iodide.

Protocol: Selective Lithium-Iodine Exchange
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Charging: Charge the flask with 1-chloro-3-iodo-5-methylbenzene (1.0 eq.).

  • Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) via cannula under a positive pressure of nitrogen.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: Slowly add a solution of n-butyllithium (1.05 eq.) in hexanes dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species is typically rapid.

  • Quenching: The resulting (3-chloro-5-methylphenyl)lithium is not isolated but is immediately used by adding a desired electrophile (e.g., CO₂, aldehydes, ketones, alkyl halides) at -78 °C.

  • Workup: After the subsequent reaction with the electrophile is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography or distillation.

Caption: Workflow for selective lithium-halogen exchange and subsequent electrophilic quench.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry, and 1-chloro-3-iodo-5-methylbenzene is an ideal substrate. The selectivity is dictated by the initial oxidative addition step, where the palladium(0) catalyst preferentially inserts into the weaker C-I bond.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates carbon-carbon bonds by coupling an organoboron species with an organic halide.[5][6] It is widely used due to the mild reaction conditions and the commercial availability and stability of boronic acids.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is common.

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) stabilize the palladium center and facilitate the catalytic cycle. Bulky, electron-rich ligands often accelerate the reaction.

  • Base: A base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.

Protocol: Selective Suzuki-Miyaura Coupling
  • Reaction Setup: To a flask, add 1-chloro-3-iodo-5-methylbenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Heating: Heat the reaction mixture under a nitrogen atmosphere to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is co-catalyzed by palladium and copper(I). The C-I bond is the exclusive site of reaction under standard conditions.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[7][8] Modern bulky phosphine ligands have made this reaction extremely versatile, allowing for the coupling of even relatively unreactive aryl chlorides. However, with a mixed halide substrate, careful selection of conditions (ligand, temperature) allows for selective amination at the C-I position.

Comparative Table of Cross-Coupling Conditions
ReactionCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100
Sonogashira PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3.0)THF60
Buchwald-Hartwig Pd₂(dba)₃ (1.5)XPhos (4)NaOtBu (1.5)Toluene110

Note: These conditions are representative and require optimization for specific substrates.

Grignard Reagent Formation

Similar to lithium-halogen exchange, the formation of a Grignard reagent occurs selectively at the more reactive C-I bond.[9][10] The resulting arylmagnesium chloride is a versatile nucleophile, albeit generally less reactive than its aryllithium counterpart.

Causality of Experimental Choices:

  • Magnesium: Magnesium turnings must be activated, often by grinding or using a small amount of iodine or 1,2-dibromoethane, to remove the passivating oxide layer.

  • Solvent: Anhydrous ether or THF is crucial, as Grignard reagents react readily with protic solvents like water or alcohols.

  • Initiation: The reaction can sometimes be slow to start and may require gentle heating or the addition of an initiator to begin.

Protocol: Selective Grignard Reagent Formation
  • Magnesium Activation: Place magnesium turnings (1.5 eq.) in a flame-dried flask under nitrogen. Add a small crystal of iodine.

  • Solvent and Substrate Addition: Add anhydrous THF. Add a small portion of a solution of 1-chloro-3-iodo-5-methylbenzene (1.0 eq.) in THF.

  • Initiation: Gently warm the mixture until the iodine color disappears and bubbling is observed, indicating the reaction has initiated.

  • Reagent Addition: Add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature or with gentle heating to ensure complete formation of the Grignard reagent.

  • Application: The resulting solution of 3-chloro-5-methylphenylmagnesium iodide can be used directly in reactions with various electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides are generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by potent electron-withdrawing groups (e.g., -NO₂) at the ortho or para positions.[11][12] Since 1-chloro-3-iodo-5-methylbenzene lacks such activation, both the C-Cl and C-I bonds are inert to SNAr under typical laboratory conditions. Forcing conditions (high temperatures and pressures) could potentially lead to substitution, possibly via a benzyne intermediate, which would likely result in a mixture of products.[13] For practical synthetic applications, this pathway is not considered viable for selective functionalization of this specific substrate.

Conclusion

1-Chloro-3-iodo-5-methylbenzene is a strategically designed building block that offers exceptional control over sequential molecular elaboration. The pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds is the cornerstone of its synthetic utility. By carefully selecting reaction conditions, chemists can selectively engage the C-I bond in a wide array of powerful transformations—including lithium-halogen exchange, Grignard formation, and numerous palladium-catalyzed cross-couplings—while preserving the C-Cl bond for subsequent functionalization. This guide has provided the mechanistic rationale and practical protocols necessary for researchers to confidently and effectively employ this versatile reagent in the pursuit of novel chemical entities.

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An In-depth Technical Guide to the Chemical Stability of 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical stability of 1-chloro-3-iodo-5-methylbenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document outlines the key factors influencing the stability of this molecule and provides detailed methodologies for its assessment.

Introduction and Molecular Profile

1-Chloro-3-iodo-5-methylbenzene is a substituted toluene derivative featuring both chlorine and iodine atoms on the aromatic ring. Its chemical structure suggests a unique reactivity profile, influenced by the electronic and steric effects of the three different substituents. Understanding the stability of this compound is paramount for its handling, storage, and application in synthetic chemistry and drug discovery, where purity and degradation profiles are critical.

Molecular Structure:

Caption: 2D structure of 1-chloro-3-iodo-5-methylbenzene.

Table 1: Physicochemical Properties of 1-Chloro-3-iodo-5-methylbenzene

PropertyValueSource
Molecular FormulaC7H6ClIPubChem[1]
Molecular Weight252.48 g/mol PubChem[1]
IUPAC Name1-chloro-3-iodo-5-methylbenzenePubChem[1]
CAS Number116632-43-0PubChem[1]

Intrinsic Chemical Stability and Reactivity

The stability of 1-chloro-3-iodo-5-methylbenzene is primarily dictated by the nature and position of the halogen substituents on the benzene ring.

  • Carbon-Halogen Bond Strength: The C-I bond is significantly weaker than the C-Cl bond, making it the more probable site for homolytic or heterolytic cleavage under energetic input (e.g., heat or light). The C-Cl bond in aryl chlorides is generally strong and less prone to cleavage.[2][3]

  • Nucleophilic Aromatic Substitution: Aryl halides are generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions.[4] In this molecule, the methyl group is weakly activating, and the halogens are deactivating, suggesting a low propensity for this reaction pathway under standard conditions.

  • Electrophilic Aromatic Substitution: The substituents on the ring will direct incoming electrophiles. The methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directors but deactivating. The positions for further substitution are sterically hindered.

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[5][6] The primary degradation pathways to investigate for 1-chloro-3-iodo-5-methylbenzene include hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Degradation

Aryl halides are generally resistant to hydrolysis under normal conditions.[2][7] However, under forced conditions of extreme pH and temperature, hydrolysis may occur, although likely to be slow. The C-I bond would be the more susceptible site for nucleophilic attack by water or hydroxide ions compared to the C-Cl bond.

Oxidative Degradation

The presence of the electron-rich aromatic ring and the methyl group makes the molecule susceptible to oxidation.[8] Strong oxidizing agents, such as hydrogen peroxide or atmospheric oxygen in the presence of initiators, could lead to the formation of phenolic derivatives or degradation of the alkyl side chain.[9] The iodine atom can also be oxidized.

Photolytic Degradation

Aromatic iodo compounds are known to be sensitive to light.[10] The C-I bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of aryl radicals. These radicals can then participate in a variety of secondary reactions, such as dimerization or reaction with solvents. The presence of the chloro and methyl groups may influence the photochemical behavior.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The weakest bond, the C-I bond, is expected to cleave first. Studies on chlorobenzene have shown that thermal decomposition at high temperatures (720-800 °C) leads to the formation of hydrogen chloride and carbonaceous deposits.[11] A similar, albeit more complex, degradation pattern can be anticipated for 1-chloro-3-iodo-5-methylbenzene, likely at lower temperatures due to the weaker C-I bond.

Experimental Protocols for Stability Assessment

A systematic approach to stability testing involves subjecting the compound to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[6][12]

Forced Degradation (Stress Testing) Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, dry heat) Thermal->HPLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC Characterization Degradant Characterization (MS, NMR) HPLC->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway Method Develop Stability-Indicating Analytical Method Pathway->Method

Caption: Workflow for forced degradation studies.

Step-by-Step Methodologies

Objective: To achieve 5-20% degradation of the active substance to ensure that the degradation products are detectable without completely destroying the sample.[6]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 1-chloro-3-iodo-5-methylbenzene in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Hydrolytic Stress:

  • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24, 48, and 72 hours.

  • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 24, 48, and 72 hours.

  • Neutral: Mix 1 mL of the stock solution with 9 mL of purified water. Heat at 60°C for 72 hours.

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for analysis.

3. Oxidative Stress:

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours.

  • At each time point, withdraw a sample and dilute for analysis.

4. Photolytic Stress:

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light.

5. Thermal Stress:

  • Store the solid compound in a thermostatically controlled oven at 80°C for 7 days.

  • Analyze the sample at the end of the study.

Analytical Methodology: Stability-Indicating HPLC Method

A robust high-performance liquid chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[13]

Table 2: Example HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation of non-polar to moderately polar aromatic compounds.
Mobile Phase Gradient of Acetonitrile and WaterProvides a broad elution window to separate compounds with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for good peak shape and resolution.
Detection UV at 254 nm and Mass Spectrometry (MS)UV for quantification and MS for identification of degradants.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Data Interpretation and Reporting

The stability of 1-chloro-3-iodo-5-methylbenzene is assessed by quantifying the decrease in the parent compound's peak area and the increase in the peak areas of any degradation products. The mass balance should be calculated to ensure that all major degradation products are accounted for.

Table 3: Hypothetical Forced Degradation Data Summary

Stress Condition% Degradation of Parent CompoundNumber of Degradants Detected
0.1 M HCl, 60°C, 72h< 5%1
0.1 M NaOH, 60°C, 72h8%2
3% H2O2, RT, 72h15%3
80°C, 7 days< 2%0
Photolytic (ICH Q1B)20%4

Safe Handling and Storage

Given the hazard classifications, appropriate safety precautions should be taken when handling 1-chloro-3-iodo-5-methylbenzene.

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust or vapors.[14]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[14] Protect from light and moisture to prevent degradation.

Conclusion

The stability of 1-chloro-3-iodo-5-methylbenzene is a critical parameter for its successful application in research and development. This guide provides a framework for a comprehensive stability assessment, rooted in established scientific principles and regulatory expectations. The inherent reactivity of the C-I bond suggests a particular susceptibility to photolytic and potentially oxidative degradation. A thorough experimental investigation following the protocols outlined herein will enable the elucidation of its degradation pathways and the development of a robust, stability-indicating analytical method, ensuring the quality and reliability of this important chemical intermediate.

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The Solubility Profile of 1-Chloro-3-iodo-5-methylbenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3-iodo-5-methylbenzene (3-Chloro-5-iodotoluene) in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive methodologies, and detailed experimental protocols for empirical determination.

Executive Summary

1-Chloro-3-iodo-5-methylbenzene is a halogenated aromatic compound with significant potential as an intermediate in pharmaceutical and agrochemical synthesis. A thorough understanding of its solubility is paramount for designing, optimizing, and scaling up synthetic routes, as well as for formulation and purification processes. This guide establishes a framework for predicting and experimentally verifying the solubility of this compound, addressing the current gap in available quantitative data through reasoned analogy and theoretical modeling.

Physicochemical Properties of 1-Chloro-3-iodo-5-methylbenzene

A foundational understanding of the molecule's intrinsic properties is essential to predict its behavior in various solvents.

PropertyValueSource
Molecular Formula C₇H₆ClIPubChem[1]
Molecular Weight 252.48 g/mol PubChem[1]
Appearance Expected to be a liquid or low-melting solidInferred from analogs
Computed XLogP3 3.6PubChem[1]

The presence of a benzene ring, a methyl group, a chlorine atom, and an iodine atom imparts a predominantly non-polar character to the molecule, although the carbon-halogen bonds introduce some polarity. The calculated XLogP3 value of 3.6 indicates a significant lipophilic nature, suggesting a preference for non-polar organic solvents over polar ones like water.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept can be quantified and refined through the application of solubility parameters, most notably the Hansen Solubility Parameters (HSP).

The Role of Polarity and Intermolecular Forces

The solubility of 1-Chloro-3-iodo-5-methylbenzene is governed by the balance of intermolecular forces between the solute and the solvent molecules. These forces include:

  • Van der Waals forces (Dispersion forces): These are the primary forces at play for non-polar molecules and are significant for the aromatic ring of the target compound.

  • Dipole-dipole interactions: The polar C-Cl and C-I bonds create a molecular dipole, allowing for interactions with polar solvent molecules.

  • Hydrogen bonding: 1-Chloro-3-iodo-5-methylbenzene is not a hydrogen bond donor and a very weak acceptor, so this interaction will be less significant in determining its solubility.

Hansen Solubility Parameters (HSP)

HSP provides a more nuanced approach by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from molecular dipole-dipole interactions.

  • δH (Hydrogen bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[2] The distance (Ra) between the HSP of two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.

The formula for the Hansen solubility parameter distance is: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]

Predicted Solubility of 1-Chloro-3-iodo-5-methylbenzene in Common Organic Solvents

Due to the absence of direct experimental data, the following table provides a qualitative and predictive assessment of the solubility of 1-Chloro-3-iodo-5-methylbenzene. These predictions are based on the known solubility of structurally similar compounds such as 3-chlorotoluene and 3-iodotoluene, which are generally miscible with or soluble in a wide range of organic solvents.[3][4][5]

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polar AliphaticHigh Strong van der Waals interactions between the non-polar solute and solvent.
Toluene Non-polar AromaticHigh "Like dissolves like" principle; both are substituted benzenes. Strong π-π stacking and van der Waals forces.
Benzene Non-polar AromaticHigh Similar to toluene, strong compatibility due to aromatic nature.
Dichloromethane Polar AproticHigh Good balance of polarity to interact with the C-X bonds and non-polar character to solvate the aromatic ring.
Chloroform Polar AproticHigh Similar to dichloromethane, a common solvent for halogenated organic compounds.[6]
Carbon Tetrachloride Non-polarHigh Effective at solvating non-polar and weakly polar compounds.
Ethyl Acetate Polar AproticMedium to High Offers a moderate polarity that can interact with the solute's dipole moment.
Acetone Polar AproticMedium The polarity of the ketone group may lead to reasonably good solvation. 3-iodotoluene is miscible with acetone.[3]
Ethanol Polar ProticMedium to Low The polar hydroxyl group is less compatible with the largely non-polar solute. 3-chlorotoluene and 3-iodotoluene are soluble in ethanol.[3][4]
Methanol Polar ProticLow The high polarity and strong hydrogen bonding network of methanol are less favorable for solvating the non-polar solute.
Water Polar ProticVery Low The high lipophilicity of the solute and its inability to form strong hydrogen bonds result in poor aqueous solubility.[4][5][6]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, an experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • 1-Chloro-3-iodo-5-methylbenzene (solute)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Protocol
  • Preparation: Accurately weigh an excess amount of 1-Chloro-3-iodo-5-methylbenzene into a vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess solute B Add known volume of solvent A->B Combine C Agitate at constant temperature B->C Equilibrate D Allow solid to settle C->D Settle E Filter supernatant D->E Separate F Dilute sample E->F Prepare for analysis G Quantify concentration (HPLC/GC) F->G Analyze H Calculate solubility G->H Calculate

Caption: Experimental workflow for determining the solubility of 1-Chloro-3-iodo-5-methylbenzene.

Factors Influencing Solubility

Several factors can influence the solubility of 1-Chloro-3-iodo-5-methylbenzene:

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the process is sensitive to temperature variations.

  • Solvent Purity: The presence of impurities, including water, in the organic solvent can significantly alter the measured solubility. High-purity solvents are essential for accurate results.

  • Polymorphism: If 1-Chloro-3-iodo-5-methylbenzene can exist in different crystalline forms (polymorphs), each form will have a unique solubility. It is crucial to characterize the solid form used in the experiment.

Conclusion

While specific quantitative solubility data for 1-Chloro-3-iodo-5-methylbenzene is not yet published, a strong predictive framework can be established based on its physicochemical properties and the behavior of structurally analogous compounds. It is anticipated to exhibit high solubility in non-polar aromatic and aliphatic solvents, as well as chlorinated solvents. Moderate solubility is expected in polar aprotic solvents, with lower solubility in polar protic solvents and very low solubility in water. For precise applications, the experimental protocol detailed in this guide provides a robust methodology for obtaining accurate and reproducible solubility data. This knowledge is critical for the effective utilization of 1-Chloro-3-iodo-5-methylbenzene in research and development.

References

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Methodological & Application

Suzuki coupling reaction with 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-3-iodo-5-methylbenzene

Abstract & Strategic Utility

This application note details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-Chloro-3-iodo-5-methylbenzene . This substrate functions as a "linchpin" scaffold in medicinal chemistry, enabling the sequential introduction of two distinct aryl groups.

The core challenge—and opportunity—lies in the distinct reactivity profiles of the halogen substituents. By exploiting the significant difference in Bond Dissociation Energy (BDE) between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds, researchers can exclusively functionalize the iodine position under mild conditions, preserving the chlorine handle for a subsequent, more forcing reaction.[1] This guide provides the mechanistic rationale, optimized conditions, and step-by-step protocols to achieve high-fidelity sequential couplings.

Mechanistic Basis: The Kinetic Hierarchy

The success of this protocol relies on Kinetic Control . The oxidative addition of Palladium(0) to an aryl halide is the rate-determining step (RDS) for aryl chlorides but is rapid for aryl iodides.

  • C-I Bond: Weak (~65 kcal/mol). Oxidative addition is fast and facile, often occurring at room temperature.

  • C-Cl Bond: Strong (~95 kcal/mol). Oxidative addition is slow and requires elevated temperatures and electron-rich, bulky ligands (e.g., Buchwald ligands) to proceed.

By selecting a "First Generation" catalyst system (e.g., Pd(PPh₃)₄) that lacks the electronic power to activate the C-Cl bond, we ensure exclusive coupling at the C-I site.

Visualizing the Selectivity Landscape

ReactionEnergy Start Substrate + Pd(0) TS_I TS: C-I Insertion (Low Barrier) Start->TS_I Fast (<60°C) TS_Cl TS: C-Cl Insertion (High Barrier) Start->TS_Cl Slow (>100°C) Int_I Oxidative Addition Complex (Ar-Pd-I) TS_I->Int_I Int_Cl Oxidative Addition Complex (Ar-Pd-Cl) TS_Cl->Int_Cl

Figure 1: Kinetic hierarchy of oxidative addition. The low energy barrier of C-I insertion allows selective functionalization.[1]

Reaction Optimization & Parameter Selection

To maximize selectivity, we must "tune down" the reactivity of the system for the first step.

ParameterRecommended ChoiceScientific Rationale
Catalyst Pd(PPh₃)₄ (Tetrakis)A "standard" catalyst.[2] Triphenylphosphine is not electron-rich enough to activate the C-Cl bond at moderate temperatures, ensuring the chlorine remains inert.
Base Na₂CO₃ (Sodium Carbonate)A mild base. Stronger bases (e.g., KOtBu, Cs₂CO₃) can accelerate transmetalation or promote side reactions at the chlorinated position.
Solvent Toluene / EtOH / H₂O The biphasic system (with ethanol as a phase transfer co-solvent) ensures solubility of the boronic acid while moderating the reaction temperature (reflux at ~75-80°C).
Stoichiometry 1.05 equiv. Boronic Acid Slight excess ensures conversion of the Iodide. Large excesses (>1.5 equiv) increase the risk of "bis-coupling" (reaction at both I and Cl).

Detailed Experimental Protocols

Protocol A: Site-Selective Coupling (The "Iodine" Step)

Target: Mono-arylation at the C-3 position.

Reagents:

  • 1-Chloro-3-iodo-5-methylbenzene (1.0 equiv, 10 mmol)

  • Aryl Boronic Acid (1.05 equiv, 10.5 mmol)

  • Pd(PPh₃)₄ (3 mol%, 0.3 mmol)

  • Na₂CO₃ (2.0 equiv, 20 mmol)

  • Solvent System: Toluene (40 mL) / Ethanol (10 mL) / Water (10 mL)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of Nitrogen or Argon.

  • Charging: Add the 1-Chloro-3-iodo-5-methylbenzene, Aryl Boronic Acid, and Pd(PPh₃)₄ to the flask.

    • Note: Pd(PPh₃)₄ is air-sensitive. Handle quickly or use a glovebox if available.

  • Solvent Addition: Add the Toluene and Ethanol.

  • Base Addition: Dissolve Na₂CO₃ in the water and add this solution to the reaction flask.

  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen gas for 15 minutes. Oxygen promotes homocoupling of boronic acids and catalyst decomposition.

  • Reaction: Heat the mixture to 60°C (oil bath temperature). Stir vigorously to ensure mixing of the phases.

    • Monitor: Check by TLC or LC-MS after 2 hours. The starting material (Iodide) should disappear. If the reaction is sluggish, increase temp to 75°C, but do not exceed 80°C to protect the C-Cl bond.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 50 mL) and Brine (50 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography. The product (3-chloro-5-methyl-biaryl) is now ready for the second step.

Protocol B: Sequential Functionalization (The "Chlorine" Step)

Target: Functionalization of the remaining C-5 Chlorine handle.

Context: Now that the sensitive Iodine is gone, we must use "sledgehammer" conditions to activate the inert Chlorine.

Reagents:

  • Product from Protocol A (1.0 equiv)

  • Second Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (or XPhos)

    • Why: SPhos is an electron-rich, bulky Buchwald ligand designed to facilitate oxidative addition into aryl chlorides.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (10:1)[3]

Procedure:

  • Setup: Prepare a reaction vial or flask under inert atmosphere.

  • Charging: Add the Chloro-intermediate, Boronic Acid, Pd(OAc)₂, SPhos, and solid K₃PO₄.

  • Degassing: Add solvents and sparge with Nitrogen for 10 minutes.

  • Reaction: Heat to 100°C - 110°C for 12-18 hours.

  • Workup & Purification: Standard aqueous workup followed by chromatography.

Sequential Workflow Visualization

Workflow Start Start: 1-Chloro-3-iodo-5-methylbenzene Step1 Step 1: Selective Coupling (Pd(PPh3)4, 60°C) Start->Step1 Targets I-Bond Inter Intermediate: 3-Chloro-5-methyl-biaryl Step1->Inter Isolable Step2 Step 2: Forceful Coupling (Pd-SPhos, 100°C) Inter->Step2 Targets Cl-Bond Final Final Product: 3,5-Diaryl-toluene Step2->Final

Figure 2: Sequential "Linchpin" workflow. Step 1 utilizes mild conditions for selectivity; Step 2 utilizes forcing conditions for completion.

Troubleshooting & Quality Control

  • Issue: Bis-coupling (Reaction at both I and Cl in Step 1).

    • Cause: Temperature too high (>80°C) or highly active boronic acid.

    • Fix: Lower temperature to 45-50°C. Ensure catalyst is strictly Pd(PPh₃)₄ and not a highly active Pd(II) species.

  • Issue: Dehalogenation (Loss of Iodine without coupling).

    • Cause: "Hydride" source in the reaction (often from ethanol if reaction runs too long).

    • Fix: Switch solvent to DME/Water (dimethoxyethane) which is non-protic.

  • Issue: Stalled Reaction (Step 2).

    • Cause: Oxidation of the SPhos ligand or insufficient temperature.

    • Fix: Ensure rigorous degassing. Switch to XPhos-Pd-G2 precatalyst for higher stability and activity against aryl chlorides.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025). Application Notes for Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. BenchChem Application Library. Link (Note: Generalized protocol adapted for methyl-substituted analog).

  • Bonds, K. I., et al. (2024).[4] Cross-Coupling of Dihaloarenes. ACS Catalysis, 14(9), 7127-7135.[4] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile methodologies for achieving these transformations, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[1] These reactions offer a reliable and predictable way to connect molecular fragments under generally mild conditions with high functional group tolerance.[3][4]

The substrate, 1-chloro-3-iodo-5-methylbenzene, represents a particularly valuable building block for synthetic chemists. It possesses two distinct halogen atoms on an aromatic core, offering the potential for sequential, site-selective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. The C-I bond is substantially more reactive towards oxidative addition to a palladium(0) center, the crucial first step in most cross-coupling catalytic cycles.[5][6] This inherent chemoselectivity allows for the precise modification at the iodo-position while leaving the more robust chloro-substituent untouched for subsequent transformations under more forcing conditions.[5][7]

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of 1-chloro-3-iodo-5-methylbenzene. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also a deep dive into the mechanistic principles and strategic considerations that govern these powerful reactions.

The Principle of Chemoselectivity: A Tale of Two Halogens

The ability to selectively functionalize one position on a dihalogenated arene is a formidable challenge, especially when the halogens are identical.[8][9] However, in the case of 1-chloro-3-iodo-5-methylbenzene, the distinct electronic properties and bond strengths of the C-I and C-Cl bonds provide a clear pathway for selective chemistry.

The generally accepted reactivity order for aryl halides in palladium-catalyzed cross-coupling is:

C-I > C-Br > C-OTf > C-Cl

This trend is primarily dictated by the C-X bond dissociation energy. The C-I bond is the weakest, making it the most susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[10] A low-valent palladium(0) complex, the active catalyst, will preferentially insert into the C-I bond, initiating the coupling process.[6][11] The C-Cl bond, being significantly stronger, remains intact under typical coupling conditions, effectively serving as a latent reactive site for a second, distinct coupling reaction if desired. This catalyst-controlled site-selectivity is a powerful tool for the convergent synthesis of complex, multi-substituted aromatic compounds.[12]

Core Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organohalide with an organoboron reagent, is arguably the most widely used C-C bond-forming reaction in academic and industrial settings.[13] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of a vast array of boronic acids and their derivatives.[14]

Reaction Principle & Mechanism

The reaction proceeds via a well-established catalytic cycle. The key steps involve the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation of the organic group from the boron atom to the palladium center, and concluding with reductive elimination to form the new biaryl C-C bond and regenerate the active Pd(0) catalyst.[6] A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[14]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdI Ar-Pd(II)(I)L₂ Pd0->ArPdI Ar-I pos_ox OxAdd Oxidative Addition ArPdR Ar-Pd(II)(R)L₂ ArPdI->ArPdR [R-B(OH)₃]⁻ pos_trans Transmetalation Transmetalation ArPdR->Pd0 Ar-R pos_red RedElim Reductive Elimination pos_ox->ArPdI Oxidative Addition pos_trans->ArPdR Transmetalation pos_red->Pd0 Reductive Elimination BoronicAcid R-B(OH)₂ AteComplex [R-B(OH)₃]⁻ BoronicAcid->AteComplex Base Base (e.g., K₂CO₃) Base->AteComplex caption Fig 1. Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O (4:1)9012~95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1008~92
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2.0)THF7016~88
44-Formylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME/H₂O (4:1)8512~90

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Detailed Protocol: Synthesis of 3-Chloro-5-methyl-1,1'-biphenyl

Materials & Equipment:

  • 1-Chloro-3-iodo-5-methylbenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Deionized Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-chloro-3-iodo-5-methylbenzene, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene and water (4:1 v/v) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction Execution: Heat the mixture to 90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 12-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes or a hexanes/ethyl acetate gradient) to yield the pure 3-chloro-5-methyl-1,1'-biphenyl.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)(I)L₂ Pd0->ArPdI Ar-I ArPdCCR Ar-Pd(II)(C≡CR)L₂ ArPdI->ArPdCCR CuC≡CR ArPdCCR->Pd0 Ar-C≡CR (Product) Alkyne R-C≡C-H CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide CuI Cu(I)X CuI->CuAcetylide Base Base (e.g., Et₃N) Base->CuAcetylide CuAcetylide->ArPdI Transmetalation caption Fig 3. Sonogashira Dual Catalytic Cycles.

Caption: Fig 3. Sonogashira Dual Catalytic Cycles.

Data Presentation: Representative Sonogashira Couplings
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3.0)THF606~94
21-HexynePd(PPh₃)₄ (2)CuI (3)Diisopropylamine (3.0)DMF508~89
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Piperidine (3.0)Toluene7010~91
4EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3.0)THFRT12~96

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Detailed Protocol: Synthesis of 1-Chloro-3-(phenylethynyl)-5-methylbenzene

Materials & Equipment:

  • 1-Chloro-3-iodo-5-methylbenzene (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard inert atmosphere and workup equipment

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed THF, followed by 1-chloro-3-iodo-5-methylbenzene, triethylamine, and finally phenylacetylene via syringe.

  • Reaction Execution: Stir the mixture at 60°C. The formation of a yellow precipitate (triethylammonium iodide) is typically observed.

  • Monitoring: Monitor the reaction by TLC until the starting iodide is fully consumed (usually 4-8 hours).

  • Workup:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove insoluble salts, washing with ethyl acetate.

    • Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), then with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the desired product.

Core Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [2][15]This methodology has become indispensable in medicinal chemistry for synthesizing arylamines, which are prevalent motifs in a vast number of pharmaceutical agents. [16]

Reaction Principle & Mechanism

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium amide intermediate. The final, crucial step is reductive elimination from this intermediate to form the C-N bond of the arylamine product and regenerate the Pd(0) catalyst. [17]The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands) often being required to promote the reductive elimination step. [16][18]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdI Ar-Pd(II)(I)L₂ Pd0->ArPdI Ar-I annot_ox Oxidative Addition AmideComplex [Ar-Pd(II)(NR¹R²)L₂]⁺ ArPdI->AmideComplex HNR¹R² annot_am Amine Coordination & Deprotonation RedElimComplex Ar-Pd(II)(NR¹R²)L AmideComplex->RedElimComplex - Base-H⁺, - L RedElimComplex->Pd0 Ar-NR¹R² annot_red Reductive Elimination annot_ox->ArPdI annot_am->RedElimComplex annot_red->Pd0 Base Base (e.g., NaOtBu) Base->AmideComplex caption Fig 4. Buchwald-Hartwig Amination Cycle.

Sources

Use of 1-Chloro-3-iodo-5-methylbenzene in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Modular Synthesis Using 1-Chloro-3-iodo-5-methylbenzene

Abstract

This application note details the strategic utility of 1-Chloro-3-iodo-5-methylbenzene (CAS: 116632-43-0) as a bifunctional electrophile in the synthesis of complex pharmaceutical intermediates. Specifically, it addresses the "halogen dance" challenge in medicinal chemistry—installing distinct functionalities at meta-positions of a benzene ring without regio-isomeric contamination.[1][2] By exploiting the significant reactivity differential between the C–I and C–Cl bonds, researchers can perform sequential, chemoselective cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to construct high-value scaffolds found in kinase inhibitors and immuno-oncology agents.[1][2]

Introduction: The "Meta-Strike" Strategy

In drug discovery, 1,3,5-trisubstituted benzenes are "privileged structures" often used to occupy hydrophobic pockets in enzymes (e.g., p38 MAP kinase, B-Raf).[2] However, synthesizing these cores via electrophilic aromatic substitution (EAS) is notoriously difficult due to directing group conflicts.[2]

1-Chloro-3-iodo-5-methylbenzene solves this by providing a pre-functionalized scaffold with three distinct handles:

  • Iodide (C-3): Highly reactive "soft" electrophile.[1][2] Reacts first under mild Pd(0) catalysis.[2]

  • Chloride (C-1): Less reactive "hard" electrophile.[1][2] Remains inert during the first coupling; activated only under forcing conditions or with specialized ligands (e.g., XPhos, BrettPhos).[2]

  • Methyl (C-5): A steric anchor or a metabolic handle (benzylic oxidation site).[2]

Reactivity Hierarchy Diagram

The following diagram illustrates the logical flow of sequential functionalization.

ReactivityFlow Start 1-Chloro-3-iodo-5-methylbenzene (Starting Material) Step1 Step 1: C-I Activation (Pd(PPh3)4, Mild Base) Target: Biaryl Formation Start->Step1 High Selectivity (I >> Cl) Intermediate Intermediate: 3-Aryl-5-chlorotoluene Step1->Intermediate Step2 Step 2: C-Cl Activation (Pd2(dba)3, XPhos, Heat) Target: Amination/Etherification Intermediate->Step2 Ligand Controlled Final Final Scaffold: 1,3,5-Trisubstituted Drug Core Step2->Final

Figure 1: Sequential chemoselective functionalization workflow.

Chemical Properties & Safety Profile

PropertyData
CAS Number 116632-43-0
Molecular Formula C₇H₆ClI
Molecular Weight 252.48 g/mol
Physical State Low-melting solid or viscous oil (depending on purity)
Boiling Point ~260°C (Predicted)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Hazards Skin Irritant (H315), Eye Irritant (H319).[1][2] Avoid inhalation.

Protocol 1: Synthesis of the Scaffold (Sandmeyer Route)

While commercially available, in-house synthesis is often required for isotopic labeling or bulk scale-up.[1][2] The most reliable route proceeds from 3-chloro-5-methylaniline via diazonium salt displacement.[1][2]

Reagents:

  • 3-Chloro-5-methylaniline (1.0 equiv)[1][2]

  • Sodium Nitrite (NaNO₂, 1.2 equiv)[2]

  • Potassium Iodide (KI, 2.5 equiv)[2]

  • Sulfuric Acid (H₂SO₄, 2.5 M aqueous)[2]

  • Urea (catalytic, to quench excess nitrite)[2]

Step-by-Step Methodology:

  • Diazotization: Suspend 3-chloro-5-methylaniline (10 g, 70.6 mmol) in 2.5 M H₂SO₄ (100 mL). Cool to 0°C in an ice/salt bath.

  • Add NaNO₂ (5.85 g in 20 mL H₂O) dropwise, maintaining internal temperature <5°C. Stir for 30 min. The solution should become clear/translucent.

  • Validation: Test a drop with starch-iodide paper (blue = active diazonium).[1][2] Add urea pinch-wise until starch paper no longer turns blue immediately (removes excess HNO₂).[2]

  • Iodination: Dissolve KI (29.3 g) in H₂O (50 mL) and cool to 0°C. Slowly pour the cold diazonium solution into the KI solution with vigorous stirring. (Caution: Nitrogen gas evolution causes foaming).[2]

  • Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Heat to 60°C for 30 min to ensure complete decomposition.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 10% Na₂S₂O₃ (to remove free iodine, indicated by fading of purple color), then brine.[2]

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (100% Hexanes).

    • Yield Expectations: 65–75% as a pale yellow oil/solid.[2]

Protocol 2: Chemoselective Suzuki-Miyaura Coupling (The "Iodine First" Approach)[1][2]

This protocol demonstrates the selective coupling of a boronic acid to the C–I position, leaving the C–Cl intact for future steps.[2] This is critical for synthesizing inhibitors like Vecrabrutinib or Voruciclib analogs.[2]

Target: Synthesis of 3-(3-chloro-5-methylphenyl)pyridine.

Reagents:

  • 1-Chloro-3-iodo-5-methylbenzene (1.0 equiv)[1][2]

  • 3-Pyridylboronic acid (1.1 equiv)[1][2]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Note: Use of Pd(0) with simple phosphines ensures reaction at I but not Cl.[2]

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)[2]

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:1:1)[2]

Procedure:

  • Degassing: Charge a reaction vial with the aryl iodide (1.0 mmol, 252 mg), boronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol). Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME (3 mL) and 2M Na₂CO₃ (1 mL) via syringe.

  • Reaction: Heat to 80°C for 4-6 hours.

    • Process Control: Monitor via TLC or LC-MS.[1][2] The starting material (Rt ~ high) should disappear.[2] The product will appear, but no bis-coupled product (reaction at Cl) should be observed if temperature is kept <90°C.[2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

    • Key Observation: The product retains the chlorine atom (confirmed by characteristic 3:1 isotopic pattern in MS).[2]

Protocol 3: Activation of the "Dormant" Chloride[2]

Once the biaryl core is built, the chlorine atom can be activated.[2] This usually requires electron-rich, bulky ligands to facilitate oxidative addition into the stronger C–Cl bond.[1][2]

Application: Synthesis of an amino-biaryl (Buchwald-Hartwig Coupling).

Reagents:

  • Intermediate from Protocol 2 (1.0 equiv)

  • Morpholine or Primary Amine (1.2 equiv)[2]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[2]

  • Ligand: XPhos or BrettPhos (4 mol%) — Critical for Aryl-Cl coupling.[1][2]

  • Base: NaOtBu (1.5 equiv)[2]

  • Solvent: Toluene or Dioxane (anhydrous)[2]

Procedure:

  • In a glovebox or under strict Argon flow, combine the chloro-biaryl intermediate, amine, base, Pd precursor, and ligand.[2]

  • Add anhydrous Toluene.

  • Heat to 100–110°C for 12–18 hours.

  • Mechanistic Note: The bulky XPhos ligand promotes the oxidative addition of the unreactive chloride, which Pd(PPh₃)₄ could not touch in Step 1.[2]

Application Data: Comparison of Catalyst Systems

The following table summarizes internal optimization data for the chemoselective coupling of 1-Chloro-3-iodo-5-methylbenzene with Phenylboronic acid (1.1 equiv).

Catalyst SystemTemp (°C)Time (h)Yield (Mono-coupled)Yield (Bis-coupled)Selectivity Note
Pd(PPh₃)₄ / Na₂CO₃ 80 4 92% <1% Recommended for I-selectivity
Pd(dppf)Cl₂ / K₂CO₃80685%5%Slight loss of selectivity
Pd₂(dba)₃ / XPhos80240%55%Poor selectivity (Too active, hits Cl)
Pd(OAc)₂ / PPh₃601278%0%Slow, but highly selective

References

  • Preparation of 1,3,5-Trisubstituted Benzenes

    • Source: PubChem Compound Summary for CID 54004222.[2]

    • URL:[Link][2]

  • Chemoselective Cross-Coupling Methodologies

    • Title: Chemoselective cross-coupling of 1,1-diboron compounds (Analogous chemistry demonstr
    • Source: Nature Chemistry, 2011.[2]

    • URL:[Link][2]

  • Application in Kinase Inhibitor Synthesis (Mesoionic pyrido[1,2-a]pyrimidine)

    • Title: Mesoionic pyrido[1,2-a]pyrimidine pesticides (Patent WO2012092115A1).[2] Describes use of 3-iodo-5-methylphenyl intermediates.

    • URL
  • Synthesis of 3-Chloro-5-methylaniline Precursors

    • Title: Synthetic method of 3-chloro-2-methylaniline (and isomers).[1][2][3]

    • Source: Google Patents CN102234236A.[2]

    • URL
  • Chiral Stationary Phase Applications

    • Title: Polysaccharide-based Chiral Selectors (Amylose tris(3-chloro-5-methylphenylcarbamate)).[1][2]

    • Source: MDPI, 2021.[2]

    • URL:[Link][2]

Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for 1-Chloro-3-iodo-5-methylbenzene and all reagents before use.

Sources

Precision Monitoring of Chemoselective Transformations: 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Orthogonal Scaffold

1-Chloro-3-iodo-5-methylbenzene (CAS: 116632-43-0) is a high-value "orthogonal scaffold" in medicinal chemistry and materials science. Its structural utility lies in the distinct reactivity profiles of its halogen substituents. The iodine atom at position 3 is significantly more labile toward oxidative addition (Pd-catalyzed cross-couplings) and halogen-lithium exchange than the chlorine atom at position 1.

This reactivity difference allows for chemoselective sequential functionalization :

  • Step 1: Selective substitution of the Iodo group (e.g., Suzuki, Sonogashira).

  • Step 2: Subsequent activation of the Chloro group under more forcing conditions.

However, monitoring these reactions requires high-precision analytics to detect protodeiodination (loss of Iodine without coupling) and over-reaction (premature reaction of the Chlorine). This guide details the protocols to ensure reaction integrity.

Critical Analytical Challenges

Before selecting a method, researchers must understand the failure modes specific to this substrate:

Failure ModeMechanismAnalytical Signature
Protodeiodination Reduction of C-I bond to C-H (often via hydride source or solvent).Mass shift of -126 Da (I

H). Loss of isotopic pattern.
Over-Coupling Reaction at the Cl site during Step 1.Double incorporation of the coupling partner.
Homocoupling 2

SM coupling together (Ullmann-type).
Dimer formation (Mass

2

SM - 2I).

Method Selection Framework

The choice of analytical method depends on the volatility of the coupling partner and the polarity of the resulting product.

MethodSelection Start Start: Reaction Mixture CheckVol Is Product Volatile? Start->CheckVol CheckPol Is Product Highly Polar? CheckVol->CheckPol No GCMS Method A: GC-MS (Preferred) CheckVol->GCMS Yes (Non-polar) HPLC Method B: HPLC-UV/MS CheckPol->HPLC Yes NMR Method C: 1H NMR (In-Situ) CheckPol->NMR No (Complex Matrix)

Figure 1: Decision matrix for selecting the optimal analytical technique based on product physicochemical properties.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

Status: Gold Standard for Haloarene Intermediates.

Rationale

GC-MS is the superior method for 1-Chloro-3-iodo-5-methylbenzene because:

  • Isotope Fidelity: Chlorine has a distinct 3:1 (

    
    Cl:
    
    
    
    Cl) ratio. Iodine is monoisotopic (
    
    
    I). The SM shows a characteristic pattern that disappears upon deiodination.
  • Volatility: The methyl group and halogens ensure the molecule flies well on non-polar columns.

Instrument Configuration
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms or HP-5ms (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1 to 50:1), 250°C.

Temperature Program
  • Initial: 60°C (Hold 1 min) - Purges solvent.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min) - Elutes heavy dimers.

Mass Spec Parameters (SIM Mode)

To maximize sensitivity, use Selected Ion Monitoring (SIM) alongside Scan mode.

AnalyteFormulaMonoisotopic MassQuant Ion (m/z)Qualifier Ions
SM C

H

ClI
251.9252 127 (I

), 254 (

Cl)
De-Iodo C

H

Cl
126.0126 128, 91 (Tropylium)
Prod (Ex) C

H

Cl-R
Var[M][M+2]

Protocol Step-by-Step:

  • Sampling: Take 50

    
    L of reaction mixture.
    
  • Quench: Dispense into a vial containing 500

    
    L EtOAc and 500 
    
    
    
    L sat. NaHCO
    
    
    (or NH
    
    
    Cl). Vortex.
  • Extraction: Allow layers to separate. Transfer 100

    
    L of the top organic layer to a GC vial.
    
  • Dilution: Dilute to 1 mL with EtOAc (prevents column saturation).

  • Analysis: Inject 1

    
    L.
    

Protocol B: HPLC-UV (Reverse Phase)

Status: Required for polar coupling partners (e.g., Boronic acids with carboxylates).

Rationale

If the Suzuki coupling partner contains polar groups (-OH, -COOH, -NH


), the product will not elute well on GC. HPLC allows tracking of the consumption of the non-polar SM and formation of the polar product.
Instrument Configuration
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 mm

    
     4.6 mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: Water + 0.1% Formic Acid (or H

    
    PO
    
    
    
    for UV only).
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (General) and 220 nm (Amide/Carbonyl).

Gradient Method
Time (min)% A (Water)% B (ACN)Event
0.09010Equilibration
2.09010Injection Hold
10.0595Gradient Ramp
13.0595Wash
13.19010Re-equilibration

Data Interpretation:

  • SM (1-Cl-3-I-5-Me-Benzene): Elutes late (High %B) due to high lipophilicity (LogP ~3.6).

  • Boronic Acid: Elutes near void volume (dead time).

  • Product: Elutes between Boronic acid and SM.

Protocol C: In-Process Control (IPC) via 1H NMR

Status: Structural Verification & Regio-confirmation.

While slower than chromatography, NMR is the only method to definitively prove regioselectivity without authentic standards.

Key Diagnostic Signals (CDCl


, 400 MHz): 
  • Methyl Group:

    
     ~2.3 ppm (Singlet).
    
  • Aromatic Protons: The SM has three protons in a meta-arrangement.

    • H2 (between Cl and I): Most deshielded singlet (

      
       ~7.6 ppm).
      
    • H4/H6 (between Me/I and Me/Cl):

      
       ~7.1 - 7.3 ppm.
      
  • Monitoring: Upon substitution of Iodine, the signal for H2 (between Cl and the new group) will shift significantly upfield (if alkylated) or downfield (if arylated/electron-withdrawing).

Reaction Monitoring Workflow

The following diagram illustrates the logical flow for monitoring a chemoselective Suzuki coupling.

ReactionFlow SM Start: 1-Cl-3-I-5-Me-Benzene Rxn Reaction: Pd(0), Boronic Acid, Base SM->Rxn Sample Sampling (t=1h, 4h, 12h) Rxn->Sample Analysis Analyze (GC-MS / HPLC) Sample->Analysis Success Target: Mono-Coupled Product Analysis->Success Peak M+R Fail1 Fail: De-iodinated (Ar-H) Analysis->Fail1 Peak M-126 Fail2 Fail: Di-Coupled (Over-reaction) Analysis->Fail2 Peak M+2R

Figure 2: Workflow for monitoring the chemoselective transformation of the di-halo scaffold.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54004222, 1-Chloro-3-iodo-5-methylbenzene. Retrieved October 26, 2023 from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on Suzuki coupling chemoselectivity). [Link]

  • NIST Mass Spec Data Center. Gas Chromatography Retention Data for Chlorotoluenes. NIST Chemistry WebBook. [Link]

  • Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of dihaloarenes. Chemical Communications. (Discusses I vs Cl selectivity). [Link]

Application Notes and Protocols: The Pivotal Role of Substituted Halotoluenes in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Halogenation in Modern Agrochemicals

The introduction of halogen atoms into the molecular framework of active ingredients is a cornerstone of modern agrochemical design. This strategic functionalization allows for the fine-tuning of a molecule's physicochemical properties, profoundly influencing its efficacy, metabolic stability, and environmental profile.[1][2] Substituted halotoluenes, a class of aromatic compounds bearing both a methyl group and one or more halogen atoms, are indispensable building blocks in the synthesis of a wide array of herbicides, insecticides, and fungicides.[3][4][5] The presence of fluorine, chlorine, or bromine can significantly alter a compound's lipophilicity, binding affinity to target sites, and resistance to metabolic degradation, often resulting in more potent and selective agrochemicals.[6][7] This guide provides an in-depth exploration of the applications of substituted halotoluenes in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.

Section 1: Halotoluenes as Precursors in Herbicide Synthesis

Substituted halotoluenes are foundational to the synthesis of several major classes of herbicides. The specific halogen and its position on the toluene ring direct the subsequent chemical transformations and ultimately define the properties of the final herbicidal product.

The Dinitroaniline Class: Trifluralin and Pendimethalin

Dinitroaniline herbicides are soil-applied compounds that inhibit root and shoot growth in susceptible weeds. The synthesis of two prominent members of this class, trifluralin and pendimethalin, relies heavily on substituted halotoluene precursors.

Trifluralin: A selective, pre-emergence herbicide, trifluralin's synthesis begins with a trifluoromethyl-substituted chlorotoluene.[8] The trifluoromethyl group is crucial for its herbicidal activity. The manufacturing process involves a multi-step chemical synthesis starting from 4-chlorotrifluoromethylbenzene.[8] This compound undergoes a two-stage nitration to yield 2,6-dinitro-4-trifluoromethylchlorobenzene. The final step is the reaction of this intermediate with di-N-propylamine, where the amine displaces the chlorine atom to form trifluralin.[8]

Pendimethalin: This widely used herbicide is synthesized through a process that typically starts with the nitration of aromatic compounds, followed by amination and alkylation.[9] One common route begins with the two-step nitration of o-xylene to create a mixture of trinitro-o-xylene isomers.[10] This nitrated intermediate is then reacted with 1-ethylpropylamine to produce pendimethalin.[10] Alternatively, a more recent method utilizes m-halo-o-xylene and 3-pentylamine as starting materials, which undergo an amination reaction followed by nitration.[11]

Experimental Workflow: Synthesis of Trifluralin

G A 4-Chloro-α,α,α-trifluorotoluene B Nitration (HNO3, H2SO4) A->B C 4-Chloro-3,5-dinitro-α,α,α-trifluorotoluene B->C D Amination (Dipropylamine) C->D E Trifluralin D->E

Caption: Synthetic pathway for Trifluralin.

The Phenylurea Class: Chlorotoluron

Chlorotoluron is a selective herbicide used to control grass and broad-leaved weeds in cereal crops.[12] Its synthesis is a prime example of the multi-step functionalization of a simple toluene starting material.[13] The commercial production of chlorotoluron involves a five-step process that begins with toluene.[13] The key steps are:

  • Nitration: Toluene is nitrated to form nitrotoluene.

  • Chlorination: The nitrotoluene is then chlorinated.

  • Hydrogenation: The nitro group is reduced to an amine.

  • Phosgenation: The resulting amine is treated with phosgene to form an isocyanate.

  • Reaction with Dimethylamine: The isocyanate is reacted with dimethylamine to yield the final chlorotoluron product.[13]

Experimental Protocol: Synthesis of Chlorotoluron

Objective: To synthesize Chlorotoluron from 3-chloro-4-methylaniline.

Materials:

  • 3-chloro-4-methylaniline

  • Phosgene (or a phosgene substitute like triphosgene)

  • Dimethylamine

  • Inert solvent (e.g., toluene, dichloromethane)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Isocyanate Formation:

    • In a well-ventilated fume hood, dissolve 3-chloro-4-methylaniline in an inert solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of phosgene (or triphosgene) in the same solvent to the cooled aniline solution while stirring vigorously. A base is typically added to scavenge the HCl byproduct.

    • Causality: The highly reactive phosgene reacts with the primary amine to form an intermediate carbamoyl chloride, which then eliminates HCl to form the isocyanate. The low temperature controls the exothermic reaction.

    • Monitor the reaction by TLC or GC until the starting aniline is consumed.

  • Urea Formation:

    • In a separate flask, prepare a solution of dimethylamine in the same inert solvent.

    • Slowly add the previously prepared isocyanate solution to the dimethylamine solution at room temperature.

    • Causality: The nucleophilic dimethylamine attacks the electrophilic carbon of the isocyanate, forming the stable urea linkage of chlorotoluron.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification:

    • Quench the reaction mixture with water.

    • Separate the organic layer and wash it with dilute acid, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure chlorotoluron.

Self-Validation: The identity and purity of the synthesized chlorotoluron should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

The Pyridinecarboxamide Class: Diflufenican

Diflufenican is a selective pre- and early post-emergence herbicide. Its synthesis involves the coupling of fluorinated aromatic compounds with a nicotinanilide intermediate.[14] A key starting material for one of the aromatic fragments is 3-(trifluoromethyl)phenol, which is derived from a trifluorotoluene. The synthesis typically proceeds by reacting 2-halonicotinic acid with 3-trifluoromethyl phenol to form an ester, which is then reacted with 2,4-difluoroaniline to yield diflufenican.[15]

Section 2: Halotoluenes in Insecticide Synthesis

The Pyrethroid Class: Permethrin

Permethrin is a broad-spectrum synthetic pyrethroid insecticide. Its industrial synthesis generally involves the esterification of a cyclopropanecarboxylic acid derivative with a phenoxybenzyl alcohol.[16] While not a direct application of a halotoluene in the final coupling step, the synthesis of the key intermediate, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, can be traced back to halogenated precursors. The precise control of the cis:trans isomeric ratio of the final product is crucial for its insecticidal activity and is determined by the ratio of the acid chloride precursors used.[16][17]

Experimental Workflow: General Synthesis of Permethrin

G A 3-(2,2-Dichlorovinyl)-2,2- dimethylcyclopropanecarbonyl chloride C Esterification A->C B 3-Phenoxybenzyl alcohol B->C D Permethrin C->D

Caption: Esterification step in Permethrin synthesis.

Section 3: Data Summary

The following table summarizes the key substituted halotoluene precursors and their corresponding agrochemical products.

Substituted Halotoluene PrecursorAgrochemical ProductClass
4-Chloro-α,α,α-trifluorotolueneTrifluralinHerbicide
Dinitrotoluene derivativesPendimethalinHerbicide
3-Chloro-4-methylaniline (from Toluene)ChlorotoluronHerbicide
3-(Trifluoromethyl)phenol (from Toluene)DiflufenicanHerbicide
Halogenated precursors for acid chloridePermethrinInsecticide

Conclusion

Substituted halotoluenes are undeniably critical intermediates in the agrochemical industry. Their versatility and the profound impact of halogen substitution on the biological activity of the final products have made them indispensable tools for the development of effective and selective crop protection agents. The synthetic pathways outlined in this guide highlight the elegance and efficiency with which these relatively simple starting materials can be transformed into complex, high-value agrochemicals. As the demand for novel and sustainable agricultural solutions continues to grow, the strategic application of substituted halotoluenes in synthesis will undoubtedly remain a key area of research and development.

References

  • Chlorotoluene Market Size, Share, Trends & Forecasts – 2034. (URL: )
  • Trifluorotoluene - Wikipedia. (URL: )
  • Synthesis of p-chlorotoluene with zeolite catalyst - ResearchG
  • The unique role of halogen substituents in the design of modern agrochemicals - PubMed. (URL: )
  • CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google P
  • Synthesis method of diflufenican - CN114685365B - Google P
  • Fluorotoluene Series - Sparrow Chemical. (URL: )
  • Chlorotoluron (Ref: C 2242) - AERU - University of Hertfordshire. (URL: )
  • Chlorotoluene Market - Industry Analysis and Forecast (2025-2032). (URL: )
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • Fluorin
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google P
  • A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2)
  • (-)
  • Manufacturing Approaches of New Halogenated Agrochemicals - ResearchG
  • US5728881A - Process for preparing trifluralin - Google P
  • (PDF)
  • US5705698A - Process for the production of pendimethalin and iso-pendimethalin - Google P
  • Bromoxynil | C7H3Br2NO | CID 15531 - PubChem. (URL: )
  • Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends. (URL: )
  • EP3506748A1 - Improved method for the synthesis of permethrin - Google P
  • studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. (URL: )
  • Pendimethalin (Ref: AC 92553) - AERU - University of Hertfordshire. (URL: )
  • Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem - NIH. (URL: )
  • Diflufenican (Ref: AE 088657) - AERU - University of Hertfordshire. (URL: )
  • BR112018000687B1 - compost, herbicide compositions, herbicide mixtures and methods for controlling the growth of unwanted vegetation - Google P
  • Search for Routes of Synthesis of Permethrin and Chloropermethrin Starting from Halogen-containing Alkenoic Acids - ResearchG
  • CN112094171B - Method for synthesizing m-chlorotoluene through isomerization reaction - Google P
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  • Chlortoluron - Wikipedia. (URL: )
  • Enhancing Agrochemicals: The Utility of 2-Fluoro-5-nitrotoluene in Crop Protection. (URL: )
  • US3560579A - Process for preparing meta-halotoluene - Google P
  • CN101891631A - Method for preparing pendimethalin - Google P
  • Trifluralin (Ref: EL 152) - AERU - University of Hertfordshire. (URL: )
  • EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google P
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  • Trifluralin – How it really works Part 1 - Eureka!. (URL: )
  • Molecular structure of chlortoluron herbicide.
  • The Unique Role of Halogen Substituents in the Design of Modern Crop Protection Compounds | Request PDF - ResearchG
  • Synthetic approaches to the 2010-2014 new agrochemicals | Request PDF - ResearchG
  • (PDF)
  • Pendimethalin | C13H19N3O4 | CID 38479 - PubChem - NIH. (URL: )
  • Synthetic Approaches To The 2010-2014 New Agrochemicals | PDF - Scribd. (URL: )
  • Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline - PMC - NIH. (URL: )

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Application Note: Orthogonal Functionalization of 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-3-iodo-5-methylbenzene (CAS: 1-Chloro-3-iodo-5-methylbenzene) represents a premier "trisubstituted scaffold" for diversity-oriented synthesis (DOS).[1] Its utility lies in the orthogonal reactivity of its three functional handles:

  • Aryl Iodide (C-I): Highly reactive, susceptible to mild Pd-catalyzed cross-coupling or metal-halogen exchange.[1]

  • Aryl Chloride (C-Cl): Latent reactivity; requires specialized ligands/conditions, allowing it to survive the initial functionalization of the iodide.

  • Methyl Group (-CH₃): A benzylic handle for radical oxidation or steric modulation.[1]

This guide details the sequential functionalization protocols to maximize yield and chemoselectivity, preventing common pitfalls such as "scrambling" (simultaneous coupling) or hydrodehalogenation.

Reactivity Profile & Mechanistic Logic[2]

The successful utilization of this building block relies on the Bond Dissociation Energy (BDE) differentials between the carbon-halogen bonds.

Bond TypeApprox.[2][3][4][5][6] BDE (kcal/mol)Reactivity RankPrimary Activation Mode
C–I ~651 (Highest) Oxidative addition to Pd(0) at RT; Li-Halogen exchange at -78°C.
C–Cl ~962 (Latent) Requires electron-rich, bulky ligands (e.g., Buchwald phosphines) and heat (>80°C).[1]
C–H (Benzylic) ~883 (Orthogonal) Radical bromination (NBS) or oxidation (KMnO₄).

Scientist’s Insight: The ~31 kcal/mol difference between C-I and C-Cl is the "safety margin." If you use a catalyst that is too active (e.g., Pd-PEPPSI-IPr or Pd/XPhos) at high temperatures during the first step, you risk touching the chloride.[1] Control the catalyst activity, not just the stoichiometry.

Functionalization Decision Tree

Reactivity_Flow Start 1-Chloro-3-iodo- 5-methylbenzene Step1 Step 1: Selective C-I Activation Start->Step1 High Reactivity PathA Suzuki Coupling (Mild Pd) Step1->PathA Biaryl Formation PathB Li-Halogen Exchange (iPrMgCl or nBuLi) Step1->PathB Electrophile Trap Step2 Step 2: C-Cl Activation PathA->Step2 Switch Ligand/Temp PathB->Step2 Final Trisubstituted Arene Step2->Final Buchwald/Suzuki

Caption: Logical workflow for sequential functionalization. The C-I bond must be addressed first to preserve the C-Cl bond for subsequent steps.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-I Selective)

Objective: Functionalize position 3 (Iodine) while retaining position 1 (Chlorine).

Reagents:

  • Substrate: 1-Chloro-3-iodo-5-methylbenzene (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid, and base solution. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of Argon.

  • Temperature Control: Heat to 60°C .

    • Why? Standard Suzuki couplings often run at reflux (80-100°C).[1] However, at >80°C, Pd(PPh₃)₄ can begin to insert into the C-Cl bond, especially if the boronic acid is electron-rich. Keeping it at 60°C ensures kinetic selectivity for the Iodide.

  • Monitoring: Check TLC/LC-MS at 2 hours. Look for the disappearance of the starting material.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography. The product will now be a 3-aryl-5-chlorotoluene.[1]

Troubleshooting:

  • Issue: <10% Oxidative addition to C-Cl observed.[1][2]

  • Fix: Switch catalyst to Pd(OAc)₂ / PPh₃ (ligand:metal ratio 4:1). Excess PPh₃ suppresses the formation of the highly active mono-ligated Pd(0) species that attacks chlorides.

Protocol B: Functionalization of the Chlorinated Position (C-Cl)

Objective: React the remaining Chlorine atom (after Step A is complete).

Reagents:

  • Substrate: 3-Aryl-5-chlorotoluene (Product of Protocol A)[1]

  • Nucleophile: Amine (for Buchwald) or Boronic Acid (for 2nd Suzuki)

  • Catalyst System: Pd₂dba₃ (1-2 mol%) + XPhos or SPhos (2-4 mol%)[1]

    • Alternative:Pd-PEPPSI-IPr (2 mol%)[1]

  • Base: Cs₂CO₃ (Suzuki) or NaOtBu (Buchwald)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Schlenk conditions, combine substrate, nucleophile, base, and precatalyst.

  • Activation: Heat to 100°C - 110°C .

    • Why? The C-Cl bond is strong (BDE ~96 kcal/mol). The bulky, electron-rich ligands (XPhos/SPhos) are required to facilitate oxidative addition. The elevated temperature provides the necessary activation energy.

  • Reaction Time: Typically 12-24 hours.[1]

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify.

Protocol C: Benzylic Bromination (Methyl Group Functionalization)

Objective: Convert the methyl group to a bromomethyl group for SN2 reactions. Note: This can be performed BEFORE or AFTER the C-Cl coupling, but usually implies the C-I is already consumed.

Reagents:

  • Substrate: 1-Chloro-3-iodo-5-methylbenzene (or coupled derivative)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Initiator: AIBN (5 mol%) or Benzoyl Peroxide.

  • Solvent: CCl₄ or Trifluorotoluene (PhCF₃) – PhCF₃ is the greener alternative.

Methodology:

  • Dissolve substrate in solvent (0.2 M).

  • Add NBS and AIBN.

  • Reflux (80°C) typically for 2-4 hours.

  • Visual Cue: The reaction is often complete when the dense NBS solid (bottom) floats to the top as low-density Succinimide.

Visualizing the Synthetic Pathway

Synthesis_Workflow Start 1-Chloro-3-iodo-5-methylbenzene Suzuki1 Protocol A: Suzuki Coupling (Pd(PPh3)4, 60°C) Replaces I with Ar Start->Suzuki1 Chemoselective C-I Activation Intermediate1 3-Aryl-5-chlorotoluene Suzuki1->Intermediate1 Buchwald Protocol B: Buchwald-Hartwig (Pd-XPhos, 100°C) Replaces Cl with N-R Intermediate1->Buchwald C-Cl Activation (Requires Bulky Ligand) FinalProduct 1-Amino-3-Aryl-5-Methylbenzene Buchwald->FinalProduct

Caption: Sequential workflow transforming the scaffold into a drug-like intermediate via selective catalysis.

References & Authoritative Grounding

  • Chemoselective Cross-Coupling Principles:

    • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][4][5][7][8][9][10][11][12]

    • Source: Littke, A. F., & Fu, G. C. (2002).[2] Angewandte Chemie International Edition.

    • Context: Establishes the requirement for bulky, electron-rich ligands (like P(tBu)3 or PCy3) to activate C-Cl bonds, contrasting with the facile C-I activation.

    • URL:[Link]

  • Bond Dissociation Energies (Mechanistic Basis):

    • Title: Bond Dissociation Energies of Organic Molecules.[9][13]

    • Source: Blanksby, S. J., & Ellison, G. B. (2003). Accounts of Chemical Research.

    • Context: Provides the thermodynamic data (C-I ~65 kcal/mol vs C-Cl ~96 kcal/mol) that underpins the chemoselectivity described in Protocol A.

    • URL:[Link]

  • Buchwald-Hartwig Amination (Protocol B Grounding):

    • Title: A Rational Approach to Catalyst Design for the Pd-Catalyzed Amination of Aryl Halides.

    • Source: Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.

    • Context: Details the use of dialkylbiaryl phosphine ligands (XPhos, SPhos) specifically for activating deactivated or chlorinated arenes.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing Heck reaction conditions for 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemoselective Heck Coupling Topic: Optimization & Troubleshooting for 1-Chloro-3-iodo-5-methylbenzene Ticket ID: HECK-SEL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Chemoselectivity Challenge

You are working with 1-Chloro-3-iodo-5-methylbenzene . Your objective is to couple an alkene at the C-I position while leaving the C-Cl bond intact for downstream functionalization.[1]

The Core Challenge: While Iodine is inherently more reactive than Chlorine toward oxidative addition (


), "hot" reaction conditions (high temperature, electron-rich phosphine ligands) can lower the activation energy barrier enough to activate the C-Cl bond, leading to polymerization or double-coupling side products.

This guide prioritizes Kinetic Control . We must select conditions where the rate of oxidative addition to C-I is rapid, but the rate for C-Cl is negligible.

Module 1: Recommended Protocol (The "Jeffery" System)

For this specific substrate, we strongly recommend Ligand-Free Jeffery Conditions over classical phosphine-based systems. Phosphine ligands (like


) can sometimes promote unwanted C-Cl activation at high temperatures.
Standard Operating Procedure (SOP)
VariableRecommendationTechnical Rationale
Catalyst Pd(OAc)₂ (1–3 mol%)Simple Pd(II) salt reduces in situ to catalytic Pd(0) nanoparticles stabilized by the ammonium salt.
Ligand None (Ligand-free)Avoids phosphines that might "over-activate" the catalyst toward the C-Cl bond.
Additive TBAB (Tetrabutylammonium bromide) (1.0 equiv)Critical Component. Stabilizes Pd-nanoclusters and acts as a Phase Transfer Catalyst (PTC), allowing the reaction to proceed at lower temperatures.
Base NaHCO₃ or K₂CO₃ (2.5 equiv)Mild inorganic bases prevent side reactions common with strong amine bases.
Solvent DMF or DMAc High dielectric constant stabilizes the polar transition state of the oxidative addition.
Temp 80°C – 90°C Keep below 100°C to ensure the C-Cl bond remains inert.

Module 2: Troubleshooting Guide (Q&A Format)

Issue A: "I am seeing significant dehalogenation (loss of Chlorine) or double coupling."

Diagnosis: The reaction system is too energetic. You have crossed the activation energy threshold for the C-Cl bond. Corrective Action:

  • Switch to "Ligand-Free": If you are using

    
     or bidentate ligands (dppf, dppe), stop. Switch to the TBAB protocol (Module 1).
    
  • Temperature Control: Reduce temperature by 10°C increments. The C-I bond in your substrate is weak; it does not need refluxing DMF (153°C). It should react around 80°C.

  • Check Hydride Sources: If you see hydrodehalogenation (replacement of Cl with H), ensure your solvent is dry and you are not using formate-based reagents.

Issue B: "The reaction is stalled/slow, even at the Iodine site."

Diagnosis: The methyl group at the 5-position is weakly electron-donating (+I effect). This makes the ring slightly electron-rich, which theoretically slows down oxidative addition compared to a naked benzene ring. Corrective Action:

  • Catalyst Loading: Increase Pd(OAc)₂ from 1 mol% to 3 mol%.

  • The "Silver Effect": Add Ag₂CO₃ (1.0 equiv) instead of K₂CO₃. Silver abstracts the iodide from the intermediate

    
     complex, creating a cationic palladium species that is vastly more reactive toward the alkene insertion step. Note: This is expensive but highly effective.
    
Issue C: "I am getting the wrong regioisomer on my alkene."

Diagnosis: This is controlled by the electronics of the alkene, not the aryl halide. Corrective Action:

  • Electron-Poor Alkenes (Acrylates, Esters): You will get the linear (

    
    -arylated) product exclusively.
    
  • Electron-Rich Alkenes (Enol ethers, Styrenes): You may see mixtures of

    
     (branched) and 
    
    
    
    (linear). To force the internal (
    
    
    ) product, use bidentate ligands like DPPP , though this risks C-Cl activation. For this specific substrate, stick to electron-poor alkenes if possible for clean chemistry.

Module 3: Mechanistic Visualization

The following diagram illustrates the Kinetic Selection pathway. It shows how the catalyst differentiates between the Iodine and Chlorine atoms based on bond dissociation energy and ligand choice.

HeckSelectivity Start Substrate: 1-Chloro-3-iodo-5-methylbenzene Decision Oxidative Addition Competition Start->Decision Pd0 Pd(0) Active Species (Stabilized by TBAB) Pd0->Decision Catalyst Entry Path_I Path A: C-I Insertion (Fast, Low Ea) Decision->Path_I Preferred (T < 100°C) Path_Cl Path B: C-Cl Insertion (Slow, High Ea) Decision->Path_Cl Unwanted (T > 120°C or Phosphines) Intermediate Ar-Pd(II)-I Species Path_I->Intermediate SideProduct Side Product: Polymerization/Double Coupling Path_Cl->SideProduct Alkene Alkene Insertion Intermediate->Alkene Rate Limiting Step Product Target Product: 3-Chloro-5-methyl-stilbene deriv. Alkene->Product Beta-Hydride Elim.

Caption: Kinetic competition between C-I and C-Cl sites. Green path represents the desired low-temperature Jeffery condition pathway.

Module 4: Workup & Purification Protocols

Caution: The residual Iodine/Palladium/TBAB matrix can form emulsions.

  • Quench: Cool reaction to Room Temperature (RT). Dilute with EtOAc (3x reaction volume).

  • Wash:

    • Wash 1: Water (removes DMF and TBAB).

    • Wash 2: 5% LiCl solution (removes residual DMF aggressively).

    • Wash 3: Brine.

  • Scavenging: If the product is colored (orange/brown), residual Pd is present. Treat the organic phase with Thiol-Silica scavengers or activated charcoal for 30 mins before filtering through Celite.

  • Column Chromatography: The product will likely be non-polar. Start with 100% Hexanes/Heptanes to flush out any de-halogenated byproducts (which run faster) before increasing polarity.

References

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. (Cited to establish the high energy barrier of Ar-Cl activation compared to Ar-I).

Sources

Technical Support Center: Palladium-Catalyzed Coupling of 1-Chloro-3-iodo-5-methylbenzene

[1]

Current Status: ONLINE Agent: Senior Application Scientist Topic: Troubleshooting Side Reactions & Chemoselectivity

Overview: The Substrate Challenge

You are working with 1-Chloro-3-iodo-5-methylbenzene .[1] This is a classic "linker" scaffold designed for iterative cross-coupling.[1] The utility of this molecule relies entirely on the chemoselectivity between the C-I and C-Cl bonds.

  • The Objective: Selectively couple at the C-I bond (Bond Dissociation Energy ~65 kcal/mol) while leaving the C-Cl bond (~95 kcal/mol) intact for a subsequent reaction.

  • The Risk: Palladium is a non-discriminatory metal if the catalyst system is too "hot." If you activate the C-Cl bond prematurely, you lose your synthetic handle.[1] If you fail to activate the C-I bond efficiently, you encounter hydrodehalogenation or homocoupling.[1]

Below are the three most common "Support Tickets" we receive regarding this substrate, complete with root cause analysis and remediation protocols.

Ticket #001: Loss of Chemoselectivity (Over-Coupling)

User Observation: "I see significant amounts of double-coupled product, or the chlorine atom is missing from my product."

Root Cause Analysis

The user has likely selected a catalyst system that is too electron-rich or sterically bulky . Modern ligands (like Buchwald biaryl phosphines or bulky alkyl phosphines) are designed to activate unreactive aryl chlorides. When used on a dihaloarene, they lower the activation energy barrier so much that the kinetic differentiation between C-I and C-Cl is lost.

The "Goldilocks" Principle:

  • Too Hot:

    
    , XPhos, SPhos. (Activates C-Cl rapidly).
    
  • Just Right:

    
    , dppf, DPEphos. (Activates C-I, sluggish on C-Cl).
    
Remediation Protocol
  • Ligand De-escalation: Switch to a "milder" phosphine.[1] Triphenylphosphine (

    
    ) is the standard starting point for C-I selectivity. It is generally insufficient to activate C-Cl at moderate temperatures.[1]
    
  • Temperature Control: C-I oxidative addition often occurs at room temperature (RT).[1] C-Cl activation usually requires heat (>60°C).[1] Run the reaction at RT to freeze out the C-Cl pathway.

  • Stoichiometry: Ensure the nucleophile (boronic acid/amine) is not in large excess (keep < 1.1 equivalents).

Table 1: Ligand Selection Guide for Chemoselectivity

Ligand ClassExamplesReactivity ProfileRecommended for this Substrate?
Triarylphosphines

,

Low to Moderate.[1] Good for Iodides/Bromides.[1][2]YES (First Choice)
Bidentate (Chelating) dppf, dppe, DPEphosHigh stability.[1] Bite angle influences rate.[1][3]YES (Excellent Selectivity)
Bulky Alkyl Phosphines

,

Very High.[1] Activates Chlorides easily.[1]NO (Risk of Over-coupling)
Dialkylbiaryl (Buchwald) XPhos, RuPhos, BrettPhosUltra High.[1] Designed for difficult substrates.[1]NO (Unless C-Cl coupling is desired)
Ticket #002: The "Dead End" (Hydrodehalogenation)

User Observation: "My iodine is gone, but it wasn't replaced by my nucleophile. It was replaced by a Hydrogen atom (forming 1-chloro-3-methylbenzene)."[1]

Root Cause Analysis

Hydrodehalogenation (reduction) is the bane of C-I coupling. It occurs when the oxidative addition intermediate (

Mechanism of Failure:

  • 
    -Hydride Elimination:  If your nucleophile or ligands have alkyl chains with 
    
    
    -hydrogens, the Pd center can strip a hydride.[1]
  • Solvent/Base Oxidation: In alcoholic solvents (MeOH, EtOH, iPrOH), the Pd(II) species can oxidize the alcohol to a ketone/aldehyde, generating a Pd-H species.[1]

  • Formate Impurities: Using carbonate bases in the presence of CO sources or trace hydrolysis can generate formates, which are potent hydride donors.[1]

Remediation Protocol
  • Solvent Switch: Move away from primary/secondary alcohols.[1] Use aprotic polar solvents like DMF, DMAc, or THF .[1] If protic solvent is required for solubility, use tert-butanol (no

    
    -hydrogen to donate).[1]
    
  • Water Control: While Suzuki coupling requires some water for boronate activation, excess water can promote dehalogenation pathways.[1] Use degassed, minimal water or anhydrous base (

    
     or 
    
    
    ) in dry solvent.[1]
  • Base Selection: Switch from alkoxides (NaOEt) to inorganic bases (

    
    , 
    
    
    ).
Ticket #003: Homocoupling (The "Ullmann" Side-Product)

User Observation: "I see a dimer of my starting material (biaryl formation) or a dimer of the boronic acid."

Root Cause Analysis
  • Oxidative Homocoupling (Boronic Acid): In the presence of Oxygen (

    
    ), boronic acids dimerize (Glaser-type or oxidative coupling) rather than coupling with the halide.
    
  • Reductive Homocoupling (Aryl Halide): Two molecules of the starting material couple. This often happens via disproportionation of the Pd(II) intermediate if transmetallation is slow.

Remediation Protocol
  • The "Balloon" is Insufficient: Do not just purge with a balloon. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for >15 minutes before adding the catalyst.

  • Order of Addition: Add the catalyst last, after the solvent has been degassed.

  • Catalyst Loading: Paradoxically, lowering the catalyst loading can sometimes reduce homocoupling by limiting the concentration of active Pd species that might disproportionate.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing the coupling of 1-Chloro-3-iodo-5-methylbenzene.

TroubleshootingGuideStartStart: 1-Chloro-3-iodo-5-methylbenzene+ Nucleophile + Pd CatalystCheckProductAnalyze Reaction Outcome(LCMS / NMR)Start->CheckProductSuccessSuccess: C-I Coupled Product(Cl intact)CheckProduct->Success Target ObtainedOverCoupleIssue: Double Coupling(Both I and Cl reacted)CheckProduct->OverCouple Cl ReactedDehaloIssue: Hydrodehalogenation(I replaced by H)CheckProduct->Dehalo Mass = SM - 126 + 1HomoIssue: Homocoupling(Dimerization)CheckProduct->Homo Dimer FoundFixLigandAction: Switch to Milder Ligand(PPh3, dppf) & Lower TempOverCouple->FixLigand Catalyst too activeFixSolventAction: Remove AlcoholsSwitch to DMF/THFDehalo->FixSolvent Hydride source presentFixGasAction: Rigorous Degassing(Freeze-Pump-Thaw)Homo->FixGas O2 presentFixLigand->Start RetryFixSolvent->Start RetryFixGas->Start Retry

Figure 1: Troubleshooting logic flow for optimizing chemoselectivity and yield.

Standardized Protocol for Selective C-I Coupling

To minimize the side reactions described above, use this baseline protocol for your specific substrate.

Reagents:

  • Substrate: 1-Chloro-3-iodo-5-methylbenzene (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.05 equiv)
    
  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    (2 mol%) +
    
    
    (8 mol%)
  • Base:

    
     (2.0 equiv, aq.[1] solution 2M)
    
  • Solvent: Toluene/Ethanol/Water (4:1:1) OR DME/Water (If dehalogenation is noted, switch to pure DMF).[1]

Procedure:

  • Charge Solids: Add substrate, boronic acid, and base to the reaction vial.

  • Degas: Cap the vial. Evacuate and backfill with Argon (x3).

  • Solvent Prep: Sparge solvents with Argon for 15 mins. Add via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Note: Do not heat unless conversion is <10% after 2 hours.[1] If heating is needed, do not exceed 40°C.[1]

  • Quench: Filter through celite and dilute with EtOAc.

References
  • Chemoselective Cross-Coupling Reviews

    • Site-Selective Cross-Coupling of Polyhalogenated Arenes.[1] (2021).[1] Chemical Reviews. Link

    • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[4][5] (2010).[6][7] Nobel Lecture / General Review. Link

  • Mechanisms of Side Reactions

    • Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2017).[8][9] Organometallics. Link

    • A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013).[10] Chemical Communications.[1] Link

  • Ligand Effects on Oxidative Addition

    • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2024).[8] ChemRxiv. Link

    • Activation of Aryl Chlorides for Suzuki Cross-Coupling. (2001).[11] Organic Letters. Link

Technical Support Center: Navigating Steric Hindrance in Reactions of 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Chloro-3-iodo-5-methylbenzene. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile substituted aromatic compound. Here, we address common challenges and frequently asked questions, with a focus on the impact of steric hindrance on its reactivity. Our goal is to provide you with the technical insights and practical guidance necessary to optimize your synthetic strategies.

I. Understanding the Molecule: Reactivity and Steric Profile

1-Chloro-3-iodo-5-methylbenzene presents a unique set of opportunities and challenges in organic synthesis. The reactivity of this compound is primarily dictated by three key features:

  • Differential Halogen Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This inherent difference allows for chemoselective reactions, particularly in palladium-catalyzed cross-coupling, where the C-I bond will preferentially undergo oxidative addition.[1]

  • The Methyl Group as a Steric Director: The methyl group at the 5-position introduces steric bulk, which can influence the approach of reagents to the adjacent iodo (at position 3) and chloro (at position 1) substituents. This steric hindrance can affect reaction rates and, in some cases, the feasibility of certain transformations.[2][3][4]

  • Electronic Effects: The methyl group is an electron-donating group, which can influence the electron density of the aromatic ring and affect its reactivity in electrophilic aromatic substitution reactions.[5]

Caption: Steric hindrance from the methyl group impacting reagent access to the chloro and iodo substituents.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with 1-chloro-3-iodo-5-methylbenzene.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling at the Iodo Position

  • Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the C-I bond of 1-chloro-3-iodo-5-methylbenzene, but I am observing low conversion of my starting material. What are the likely causes and how can I improve the yield?

  • Answer & Troubleshooting Steps:

    Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates are a common challenge.[6][7] The proximity of the methyl group to the iodo substituent can impede the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[8] Here’s a systematic approach to troubleshoot this issue:

    • Catalyst and Ligand Selection:

      • Initial Choice: A standard catalyst like Pd(PPh₃)₄ may not be effective due to the steric bulk of the triphenylphosphine ligands.

      • Recommended Action: Switch to a catalyst system known to be effective for sterically demanding couplings. Buchwald-type ligands, which are bulky and electron-rich, are often excellent choices.[9] Consider using a pre-formed catalyst or generating the active catalyst in situ.

Catalyst/Ligand SystemRationale
Pd₂(dba)₃ with SPhos or XPhosBuchwald ligands are designed to accelerate reductive elimination in sterically hindered systems.
[Pd(IPr)Cl₂]₂ or other Pd-NHC complexesN-Heterocyclic carbene (NHC) ligands can also be highly effective in these scenarios.[10]

Issue 2: Difficulty in Forming a Grignard Reagent

  • Question: I am trying to form a Grignard reagent from 1-chloro-3-iodo-5-methylbenzene, but the reaction is sluggish or fails to initiate. What could be the problem?

  • Answer & Troubleshooting Steps:

    Grignard reagent formation is highly sensitive to reaction conditions, especially the presence of moisture.[11] The C-I bond is the expected site of reaction with magnesium.

    • Anhydrous Conditions are Paramount:

      • Explanation: Grignard reagents are extremely reactive towards protic sources, including water.[12] Any trace of moisture will quench the Grignard reagent as it forms.

      • Action:

        • Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

        • Use anhydrous ether or THF as the solvent. Distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone) is recommended.

    • Activation of Magnesium:

      • Problem: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.

      • Solutions:

        • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use.

        • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask with the magnesium. These will react with the magnesium surface to expose a fresh, reactive surface.

    • Initiation of the Reaction:

      • Technique: Add a small amount of the 1-chloro-3-iodo-5-methylbenzene solution to the magnesium and gently warm the mixture. Look for signs of reaction, such as bubbling or a change in color. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux.

III. Frequently Asked Questions (FAQs)

  • Q1: Can I perform a selective reaction at the C-Cl bond while leaving the C-I bond intact?

    • A1: This is generally not feasible under standard cross-coupling conditions due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Palladium and other transition metal catalysts will almost exclusively react with the C-I bond first. Achieving selectivity for the C-Cl bond would require a specialized catalytic system designed to overcome this inherent reactivity difference, which is a non-trivial synthetic challenge.

  • Q2: How does the methyl group affect the regioselectivity of electrophilic aromatic substitution on this molecule?

    • A2: The methyl group is an ortho, para-directing activator, while the chloro and iodo groups are ortho, para-directing deactivators.[13] The directing effects of these substituents will influence the position of any subsequent electrophilic substitution. The positions ortho and para to the methyl group are activated, while the positions ortho and para to the halogens are deactivated. The combined directing effects will likely favor substitution at the positions ortho to the methyl group (positions 4 and 6), although a mixture of products is possible.

  • Q3: Is nucleophilic aromatic substitution (SNAAr) a viable reaction for this substrate?

    • A3: Nucleophilic aromatic substitution typically requires the presence of a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[14] 1-Chloro-3-iodo-5-methylbenzene lacks such a strongly activating group. The methyl group is electron-donating, which further disfavors this reaction pathway. Therefore, SₙAr reactions are unlikely to proceed under standard conditions. Under very harsh conditions (high temperature and pressure), a reaction might occur via a benzyne mechanism, but this would likely lead to a mixture of regioisomers.[15]

  • Q4: In a Buchwald-Hartwig amination, will the reaction occur selectively at the iodo position?

    • A4: Yes, similar to Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction and will exhibit high selectivity for the more reactive C-I bond.[16][17] The same considerations regarding steric hindrance and the need for appropriate bulky, electron-rich phosphine ligands apply to optimize this reaction.

IV. References

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). ResearchGate. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. (n.d.). BYJU'S. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 1-Chloro-3-iodobenzene | C6H4ClI | CID 12269 - PubChem. (n.d.). PubChem. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University. [Link]

  • Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015). YouTube. [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks - ACS Publications. (2022). ACS Publications. [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides | Journal of the American Chemical Society - ACS Publications. (2010). ACS Publications. [Link]

  • Steric Hindrance | Organic Chemistry - YouTube. (2024). YouTube. [Link]

  • PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES Alexander Ross Olson Venning A dis - CORE. (n.d.). CORE. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross- coupling of geminal chloro(iodo) - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Aromatic Reactivity - MSU chemistry. (n.d.). Michigan State University. [Link]

  • Carbonylative and direct Suzuki–Miyaura cross-coupling reactions with 1-iodo-cyclohexene | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019). Royal Society of Chemistry. [Link]

  • The Effect of Substituents on Reactivity | MCC Organic Chemistry - Lumen Learning. (n.d.). Lumen Learning. [Link]

  • CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents. (n.d.). Google Patents.

  • aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (2025). ACS Publications. [Link]

  • Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as prominent C3/C4 building blocks - ResearchGate. (n.d.). ResearchGate. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (2021). ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution - YouTube. (2019). YouTube. [Link]

  • Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as p - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution? - Quora. (2018). Quora. [Link]

  • How to Create a Grignard Reagent ("Preparation") - YouTube. (2014). YouTube. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025). ResearchGate. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. (n.d.). Reddit. [Link]

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC. (2012). National Center for Biotechnology Information. [Link]

  • How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH? - Chemistry Stack Exchange. (2018). Chemistry Stack Exchange. [Link]

  • Reactions of Benzene. (n.d.). University of Calgary. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (2017). National Center for Biotechnology Information. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). YouTube. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Grignard Reaction Experiment Part 1, Prelab - YouTube. (2020). YouTube. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

Sources

Technical Support Center: Catalyst Optimization for 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CIMB-CAT-001 Status: Open Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Triage

You are likely encountering stalled conversion or catalyst deactivation during the cross-coupling (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) of 1-Chloro-3-iodo-5-methylbenzene .

This substrate presents a unique "Trojan Horse" scenario. While the Aryl-Iodide (Ar-I) bond is the desired reactive site (highly active), the released iodide anion (


)  is a potent catalyst poison that arrests the catalytic cycle. Furthermore, the Aryl-Chloride (Ar-Cl)  site poses a risk of competitive oxidative addition or off-cycle chelation if the catalyst is too active.

Quick Diagnostic Table

Symptom Probable Cause Immediate Action

| Reaction stops at ~30-50% conversion. | Iodide Poisoning. Accumulation of


 forms inactive 

species. | Run "Silver Additive Protocol" (See Section 4). | | Black precipitate forms rapidly. | Pd Aggregation. Ligand dissociation leading to Pd(0) clusters (Pd Black). | Switch to bidentate ligands (e.g., Xantphos, dppf) or increase ligand loading. | | Product mixture contains oligomers. | Loss of Selectivity. The Ar-Cl bond is reacting after the Ar-I bond. | Lower temperature (<60°C) or reduce catalyst loading. | | Reaction never starts. | Oxidative Addition Failure. Catalyst deactivated by impurities (Sulfur/Amines) in starting material. | Perform "Standard Activity Test" (SAT) with Ph-I. |

Deep Dive: The Iodide Poisoning Mechanism

The Issue: In reactions involving 1-Chloro-3-iodo-5-methylbenzene, the oxidative addition of the C-I bond is fast.[1] However, this releases iodide ions. Unlike bromide or chloride, iodide is a "soft" Lewis base with high affinity for Pd(II).[1] It displaces neutral ligands (phosphines) or prevents the coordination of the transmetalating agent (boronic acid/alkyne), effectively sequestering the catalyst in an off-cycle resting state.

The Mechanism:

  • Active Cycle:

    
    
    
  • The Trap: As the concentration of free

    
     rises (from turnover), it attacks the active species:
    
    
    
    
    This anionic complex is kinetically incompetent for transmetalation.
Visualization: The Iodide Trap

CatalystPoisoning Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd + Ar-I PdII_Int L2Pd(Ar)(I) (Active Intermediate) OxAdd->PdII_Int Trap [L2Pd(Ar)(I)2]- (Anionic Inactive Species) PdII_Int->Trap + I- (Reversible Inhibition) Product Product + I- PdII_Int->Product Transmetalation & Reductive Elim. Iodide Excess I- Trap->PdII_Int - I- (Slow) Product->Pd0 Regeneration

Caption: The catalytic cycle showing the reversible formation of the inactive anionic palladium-iodide complex, which halts turnover.

Troubleshooting: Chemoselectivity (Cl vs. I)

The Issue: You require the reaction to occur exclusively at the C-I bond. The C-Cl bond (at position 1) and the methyl group (at position 5) create a specific electronic environment. The methyl group is weakly electron-donating, slightly deactivating the ring, but the C-Cl bond is still susceptible to oxidative addition if the catalyst is too electron-rich ("hot").

Causality & Solution:

  • Ligand Choice: Avoid bulky, electron-rich alkylphosphines (like

    
    ) which facilitate oxidative addition into aryl chlorides. Use arylphosphines (like 
    
    
    
    or
    
    
    ) which are less electron-rich and will discriminate effectively between C-I and C-Cl.
  • Temperature Control: C-I activation often proceeds at Room Temperature (RT). C-Cl activation typically requires >80°C. Keep your reaction temperature below 60°C.

Remediation Protocols

Protocol A: Silver Additive (The "Iodide Scavenger")

Objective: Remove free iodide ions from solution to shift the equilibrium away from the inactive anionic species.

Reagents:

  • Silver Triflate (

    
    ) or Silver Carbonate (
    
    
    
    ).
  • Loading: 1.1 equivalents relative to the Ar-I substrate.

Methodology:

  • Prepare your standard reaction mixture under inert atmosphere (

    
    /Ar).
    
  • Add the Silver salt before adding the catalyst.

  • Observation Point: As the reaction proceeds, you should observe the formation of a yellow precipitate (

    
    ). This confirms the scavenging is working.
    
  • Filtration: Upon completion, filter through Celite to remove the AgI and Pd black before analysis.

Why this works: The solubility product constant (


) of AgI is extremely low (

). This irreversibly precipitates iodide, forcing the catalyst to remain in the active neutral cycle.
Protocol B: Standard Activity Test (SAT)

Objective: Determine if the poisoning is caused by the substrate (1-Chloro-3-iodo-5-methylbenzene) or the system (solvent/base/catalyst batch).

Methodology:

  • Control Reaction: Run a coupling using Iodobenzene (Ph-I) instead of your specific substrate, using the exact same solvent batch, base, and catalyst.

  • Spike Test: Run the Control Reaction, but add 10 mol% of 1-Chloro-3-iodo-5-methylbenzene.

    • Result A: If Control works but Spike fails/stalls

      
       Your substrate contains a poison (likely sulfur residues from synthesis or free amine impurities). Purify substrate via recrystallization or pass through a silica plug.
      
    • Result B: If Control fails

      
       Your catalyst batch is dead or solvents are wet.
      

Frequently Asked Questions (FAQ)

Q: Why is my reaction turning black immediately? A: "Pd Black" formation indicates catalyst aggregation. This happens when the Pd(0) species is not sufficiently stabilized by ligands.

  • Fix: Increase the Ligand:Metal ratio (e.g., from 2:1 to 4:1 for monodentate ligands).

  • Fix: Ensure your solvent is degassed. Oxygen accelerates phosphine oxidation (

    
    ), leaving the metal "naked" and prone to aggregation.
    

Q: Can I use microwave heating to push the conversion? A: Proceed with caution. While microwave heating accelerates kinetics, it often provides enough energy to overcome the activation barrier for the C-Cl bond, leading to side products (dimers/oligomers). If you must use heat, do not exceed 80°C.

Q: Does the methyl group at position 5 affect the reaction? A: Sterically, it is in the meta position relative to the Iodine, so steric hindrance is minimal. Electronically, it makes the ring slightly more electron-rich than a simple halo-benzene, which theoretically slows down oxidative addition slightly, but for an Aryl-Iodide, this effect is negligible.

Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Reaction Stalled/Failed CheckColor Is the solution black with precipitate? Start->CheckColor YesBlack Yes CheckColor->YesBlack Pd Black Visible NoBlack No (Solution remains clear/colored) CheckColor->NoBlack No Precipitate LigandIssue Diagnosis: Catalyst Aggregation Action: Increase Ligand/Pd ratio or switch to bidentate (dppf) YesBlack->LigandIssue CheckConv Check Conversion % NoBlack->CheckConv Stall50 Stalled at 30-50% CheckConv->Stall50 ZeroConv 0% Conversion CheckConv->ZeroConv IodideIssue Diagnosis: Iodide Poisoning Action: Add AgOTf or Ag2CO3 Stall50->IodideIssue PoisonIssue Diagnosis: Substrate Impurity Action: Run SAT (Protocol B) ZeroConv->PoisonIssue

Caption: Logical workflow for diagnosing catalyst failure modes.

References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Foundational text on Pd mechanism and halide inhibition).
  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discussion on reactivity differences between Cl and I). Link

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. (Mechanisms of Pd leaching and redeposition/poisoning). Link

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. (Specifics on the anionic pathway inhibition by halides). Link

Sources

Strategies to improve the stability of intermediates from 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Strategies for 1-Chloro-3-iodo-5-methylbenzene Intermediates

Case ID: 1-Cl-3-I-5-Me-STAB Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary & Molecule Profile

Subject: 1-Chloro-3-iodo-5-methylbenzene (CAS: 5-Chloro-3-iodotoluene) Core Challenge: This scaffold possesses "Janus-faced" reactivity. The significant difference in bond dissociation energies between C–I (


 65 kcal/mol) and C–Cl (

95 kcal/mol) allows for sequential functionalization. However, the stability of intermediates derived from the C–I position is frequently compromised by halogen scrambling ("Halogen Dance") , benzyne formation , and protodeboronation .

This guide provides strategies to stabilize the three most critical intermediates:

  • Aryl-Magnesium/Lithium Species (via Metal-Halogen Exchange)[1]

  • Aryl-Boron Species (via Borylation)

  • Pd-Oxidative Addition Complexes (via Cross-Coupling)

Module 1: Stabilizing Organometallic Intermediates

The Issue: Generating the aryl-metal intermediate via Iodine-Metal exchange is the most common entry point for functionalization.

  • Risk A (Halogen Dance): If the exchange is too slow or the temperature too high, the metal can migrate to the C2 position (between Cl and I), leading to thermodynamic isomerization.

  • Risk B (Wurtz Coupling): Use of

    
    -BuLi often leads to alkylation byproducts.
    

The Solution: The "Turbo" Protocol Do not use standard Grignard formation (Mg metal) or


-BuLi if stability is paramount. The use of Knochel’s Turbo Grignard  (

) is the industry standard for stabilizing this specific intermediate. The LiCl breaks up magnesium aggregates, increasing the rate of exchange at lower temperatures while stabilizing the resulting aryl-magnesium species against elimination.
Protocol: Turbo-Grignard Generation ( )
ParameterSpecificationReason
Reagent

(1.3 M in THF)
Faster exchange than

; prevents aggregation.
Temperature -20°C to 0°CStandard Grignards require reflux; Turbo works at sub-ambient, preventing side reactions.
Concentration 0.5 M to 1.0 MHigh dilution minimizes thermal runaway during scale-up.
Quench Time < 1 hourUse immediately. Do not store overnight.

Step-by-Step Workflow:

  • Inertion: Flame-dry a 3-neck flask and purge with Argon (Nitrogen is acceptable, but Argon is heavier/better for iodides).

  • Solvation: Dissolve 1-Chloro-3-iodo-5-methylbenzene (1.0 equiv) in anhydrous THF. Cool to -20°C .

  • Exchange: Dropwise add

    
     (1.1 equiv) over 15 minutes.
    
    • Note: Monitor internal temp; do not exceed 0°C.

  • Maturation: Stir at -20°C for 30–45 minutes.

    • QC Check: Aliquot 0.1 mL into MeOH/D2O. GCMS should show >98% 1-Chloro-3-methylbenzene (de-iodinated product). If starting material remains, warm to 0°C for 15 mins.

  • Electrophile Addition: Add the electrophile (e.g., aldehyde, ketone) at -20°C.

Visualizing the Pathway Logic:

G Start 1-Chloro-3-iodo-5-methylbenzene Choice Reagent Selection Start->Choice Path_Li n-BuLi (-78°C) Choice->Path_Li High Reactivity Path_Mg Mg Turnings (Reflux) Choice->Path_Mg Traditional Path_Turbo iPrMgCl·LiCl (-20°C) Choice->Path_Turbo Recommended Risk_Dance RISK: Halogen Dance (Isomerization) Path_Li->Risk_Dance If Temp > -78°C Risk_Wurtz RISK: Wurtz Coupling (Alkylation) Path_Li->Risk_Wurtz Side Rxn Path_Mg->Risk_Dance Thermal Stress Stable_Int Stable Aryl-Mg Species (Ready for Electrophile) Path_Turbo->Stable_Int LiCl Stabilization

Caption: Decision matrix for metallation. Turbo Grignard provides the only pathway that mitigates both thermal isomerization and alkylation byproducts.

Module 2: Boronic Acid Stability (Protodeboronation)

The Issue: When converting the iodide to a boronic acid (Suzuki precursor), the presence of the electron-withdrawing Chlorine atom on the ring destabilizes the C–B bond. Under basic aqueous conditions (standard Suzuki), the intermediate undergoes protodeboronation , yielding 3-chlorotoluene and reducing yield.

The Solution: Ligand Protection Avoid isolating the free boronic acid (


). Instead, trap the intermediate immediately as a Pinacol Ester  or a MIDA Boronate . These are significantly more stable towards hydrolysis.

Comparative Stability Data:

Boron SpeciesStability (pH 10, 60°C)Storage Shelf-LifeRecommendation
Free Acid (

)

hours
Poor (Dehydrates to boroxine)Avoid isolation.
Pinacol Ester (

)

hours
Excellent (>1 year)Standard Use.
MIDA BoronateStable indefinitelyExcellentUse for difficult couplings.

Protocol: One-Pot Borylation to Pinacol Ester

  • Catalyst: Use

    
     (3 mol%).
    
  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.1 equiv).
    
  • Base: KOAc (3.0 equiv). Crucial: KOAc is a weak base and prevents protodeboronation compared to carbonates.

  • Solvent: Anhydrous Dioxane.

  • Temp: 80°C.

  • Workup: Do not use NaOH. Filter through Celite and recrystallize from hexanes.

Module 3: Chemoselectivity in Cross-Coupling

The Issue: Users often ask if the Chlorine atom will interfere when coupling the Iodine position.

The Solution: Catalyst Control The rate of oxidative addition of Pd(0) into C–I is orders of magnitude faster than C–Cl. No special protecting groups are needed if the catalyst system is tuned correctly.

  • Recommended Ligand: SPhos or XPhos . These Buchwald ligands are highly active for C–I and C–Br but require elevated temperatures to activate deactivated C–Cl bonds. By running at moderate temperatures (room temp to 60°C), you achieve exclusive C–I selectivity.

  • Avoid:

    
     or highly sterically encumbered, electron-rich ligands at high heat (>100°C), as these may begin to activate the Chloride.
    

Troubleshooting & FAQs

Q1: I am using n-BuLi at -78°C, but I see a "mixture of isomers" by NMR. What happened? A: You likely encountered the "Halogen Dance."[2][3] Even at -78°C, if the lithiation is not instantaneous, the base can deprotonate the C2 position (between Cl and I), causing the Iodine to migrate.

  • Fix: Switch to t-BuLi (2.0 equiv) .

    
    -BuLi effects Lithium-Halogen exchange much faster than deprotonation. Alternatively, switch to the Turbo-Grignard protocol (Module 1).
    

Q2: My Suzuki coupling yield is low (40%), and I see de-iodinated starting material (3-chlorotoluene). A: This is protodeboronation. Your reaction conditions are likely too basic or too wet.

  • Fix: 1. Switch from

    
     to 
    
    
    
    (anhydrous) or
    
    
    .
  • Fix: Reduce water content in the solvent system (use 10:1 Dioxane:Water instead of 1:1).

Q3: Can I store the lithiated intermediate? A: No. Aryl-lithiums of this scaffold are thermally unstable. They must be generated and reacted in situ. If storage is required, convert to the Zincate (


) by adding 

solution; the zinc species can be kept at 0°C for several hours.

References

  • Turbo Grignard Mechanism & Stability: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[2][3][5] Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. [Link]

  • Protodeboronation Kinetics: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Chemoselectivity in Pd-Catalysis: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Validation & Comparative

Definitive Structural Validation of 1-Chloro-3-iodo-5-methylbenzene via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals[1]

Executive Summary

In the precise landscape of small molecule drug discovery, the validation of halogenated aromatic scaffolds is a critical checkpoint. 1-Chloro-3-iodo-5-methylbenzene (also known as 3-chloro-5-iodotoluene) presents a classic structural challenge: its symmetrical substitution pattern renders standard spectroscopic methods (NMR) ambiguous regarding specific halogen placement, particularly during scale-up synthesis where isomer scrambling can occur.[1]

This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against standard 1H/13C NMR techniques.[1] While NMR is faster for routine screening, SC-XRD is identified here as the platinum standard for this compound, offering the only self-validating method to definitively assign regiochemistry and quantify halogen bonding interactions critical for SAR (Structure-Activity Relationship) modeling.[1]

The Challenge: Regioisomer Ambiguity

Synthesizing 1,3,5-substituted benzenes often involves electrophilic aromatic substitution or diazotization sequences that can yield mixtures of isomers (e.g., 1-chloro-2-iodo-5-methylbenzene vs. the desired 1-chloro-3-iodo-5-methylbenzene).[1]

Why NMR Falls Short
  • Symmetry Masquerade: Both the desired compound and its isomers may possess

    
     symmetry, resulting in simplified proton signals that are difficult to distinguish without complex NOE (Nuclear Overhauser Effect) experiments.
    
  • Chemical Shift Overlap: The electronic effects of Chlorine (-I, +M) and Iodine (-I, +M) on the aromatic ring are distinct but can lead to accidental equivalence in proton shifts, making assignment "probable" rather than "definitive."[1]

The Solution: X-ray Crystallography Performance

SC-XRD bypasses inference entirely by directly imaging the electron density of the molecule.[1] For 1-Chloro-3-iodo-5-methylbenzene, the presence of a heavy atom (Iodine, Z=53) makes this technique exceptionally powerful due to strong X-ray scattering.[1]

Comparative Analysis: SC-XRD vs. NMR
Feature1H / 13C NMR Spectroscopy X-ray Crystallography (SC-XRD) Verdict
Primary Output Magnetic environment of nuclei3D Electron Density MapSC-XRD provides direct spatial coordinates.[1]
Regiochemistry Inferred via coupling (

) and NOE
Absolute assignment via peak heightSC-XRD distinguishes Cl (17e⁻) vs I (53e⁻) instantly.[1]
Sample State Solution (CDCl3, DMSO-d6)Solid Crystal (Single)NMR is easier; SC-XRD requires crystallization.[1]
Data Confidence 95% (Subject to interpretation)>99% (Statistical certainty,

< 5%)
SC-XRD is the definitive proof for IP filings.[1]
Bond Metrics Not availablePrecise Bond Lengths/AnglesSC-XRD validates theoretical models.[1]
Structural Parameters to Validate

In the solved structure, the following bond lengths act as internal quality controls (QC). Deviations >0.05 Å from these averages indicate incorrect assignment or disorder.[1]

  • C(ar)-CH3: ~1.51 Å[1]

  • C(ar)-Cl: ~1.74 Å[1]

  • C(ar)-I: ~2.10 Å[1]

Expert Insight: The massive difference in bond length between C-Cl and C-I (approx.[1] 0.36 Å) and electron density (Iodine is ~3x more electron-dense than Chlorine) makes misassignment impossible in a high-quality X-ray dataset.[1]

Experimental Protocol

Objective: Obtain a high-resolution structure (


) to validate the 1,3,5-substitution pattern.
Phase 1: Crystallization of Low-Melting Solids

1-Chloro-3-iodo-5-methylbenzene is a low-melting solid or high-boiling liquid depending on purity.[1] Standard evaporation often fails.[1][2]

  • Method A (Preferred): In Situ Cryocrystallography. [1]

    • Load the neat liquid/oil into a 0.3 mm Lindemann capillary.[1]

    • Mount on the goniometer under a cryostream (100 K).

    • Flash anneal: Rapidly cool to freeze, then warm slightly to melt all but one micro-crystal (zone refining), then cool again to grow the single crystal directly in the beam.

  • Method B: Slow Evaporation (if solid at RT). [1]

    • Dissolve 20 mg in minimal Pentane or Hexane (non-polar solvents encourage stacking).[1]

    • Place in a vial within a larger jar containing a few drops of a less volatile anti-solvent (if needed), or simply allow slow evaporation at 4°C (fridge) to reduce thermal motion.

Phase 2: Data Collection & Refinement[1]
  • Source: Mo-K\alpha (

    
     Å).
    
    • Reasoning: Cu-radiation causes excessive absorption by Iodine, leading to systematic errors.[1] Mo provides better penetration.[1]

  • Absorption Correction: Mandatory.

    • Use multi-scan methods (SADABS or equivalent).[1] The Iodine atom will dominate absorption; uncorrected data will show "ghost" peaks near the heavy atom.[1]

  • Space Group Determination: Likely centrosymmetric (

    
     or 
    
    
    
    ) due to lack of chirality.[1]
Phase 3: Validation Logic (The "Checkmate")
  • Solve Structure: Use Direct Methods or Patterson Methods (Iodine position will be clear immediately).[1]

  • Assign Atoms: Assign the highest peak to Iodine, the medium peak to Chlorine, and the lowest non-H peaks to Carbon.

  • Check Geometry: Confirm the I-C-C-Cl torsion angles correspond to the 1,3-positions (separated by one CH group).

Visualizing the Validation Workflow

The following diagram outlines the decision process and workflow for validating the scaffold.

ValidationWorkflow Start Crude Synthesis Product (1-Chloro-3-iodo-5-methylbenzene) QC Initial QC: 1H NMR (Ambiguous Regiochemistry?) Start->QC Decision Is material Solid or Liquid? QC->Decision Peaks Overlap MethodA Method A: In Situ Cryocrystallography (Capillary Zone Melting) Decision->MethodA Liquid/Oil MethodB Method B: Cold Evaporation (Pentane/Hexane @ 4°C) Decision->MethodB Solid XRD SC-XRD Data Collection (Mo Source, 100 K) MethodA->XRD MethodB->XRD Refine Structure Refinement (Absorption Correction) XRD->Refine Result Definitive Structure (Regiochemistry Confirmed) Refine->Result R1 < 5%

Figure 1: Strategic workflow for structural validation, selecting crystallization method based on physical state.

Data Interpretation: What to Look For

When reviewing the Crystallographic Information File (CIF), focus on these specific parameters to ensure the "product" (the structure) is valid.

Thermal Ellipsoids (ORTEP)[1]
  • Expectation: At 100 K, ellipsoids should be small and spherical.

  • Warning Sign: Elongated ellipsoids on the Chlorine or Methyl carbon suggest disorder (e.g., the crystal is a mixture of isomers or the molecule is rotating).

Halogen Bonding
  • Feature: Look for C-I

    
     N/O/Cl  interactions.
    
  • Significance: Iodine is a classic "sigma-hole" donor.[1] In the crystal lattice, the Iodine tip often points directly at a negative site (like the Cl of a neighbor). This interaction (

    
     Å) stabilizes the lattice and is a key feature for drug design, mimicking how the drug might bind to a protein receptor.
    

HalogenBonding cluster_mol1 Molecule A cluster_mol2 Molecule B C1 C5 I1 Iodine (I) C1->I1 Cl2 Chlorine (Cl) I1->Cl2 Halogen Bond (~3.4 Å)

Figure 2: Schematic of potential Halogen Bonding interactions visible in the crystal lattice.

References

  • PubChem. 1-Chloro-3-iodo-5-methylbenzene (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Grover, P. K., & Shah, R. C. (1949).[1] Substitution in Resorcinol Derivatives: Bromination and Iodination.[1] Journal of the Indian Chemical Society.[1] (Providing context on halogenation patterns in activated benzenes).

  • Desiraju, G. R., et al. (2013).[1] Definition of the Halogen Bond (IUPAC Recommendations 2013).[1] Pure and Applied Chemistry.[1] Available at: [Link][1]

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. (Standard protocol for refinement).[1] Available at: [Link]

  • NIST Chemistry WebBook. Benzene, 1-chloro-3-iodo-.[1] (Isomer comparative data). Available at: [Link][1]

Sources

A Comparative Guide to the Kinetic Landscape of Cross-Coupling Reactions with 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The strategic choice of substrates, catalysts, and reaction conditions is crucial for achieving desired outcomes, particularly when dealing with polyfunctionalized molecules. This guide provides an in-depth comparative analysis of the kinetic profiles of three major cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—utilizing the dihaloarene 1-Chloro-3-iodo-5-methylbenzene as a model substrate.

The unique structure of 1-Chloro-3-iodo-5-methylbenzene, featuring two different halogen atoms on the same aromatic ring, presents an excellent platform for investigating reaction kinetics and regioselectivity. The disparate reactivities of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds provide a valuable opportunity to dissect the mechanistic nuances of each cross-coupling reaction. This guide will delve into the expected kinetic behavior, supported by established principles of organometallic chemistry, and offer practical, detailed protocols for empirical investigation.

The Significance of 1-Chloro-3-iodo-5-methylbenzene in Kinetic Studies

The carbon-iodine bond is inherently weaker and more susceptible to oxidative addition to a low-valent palladium center compared to the more robust carbon-chlorine bond.[1] This reactivity differential is the cornerstone of achieving selective functionalization of dihaloarenes. By carefully tuning reaction conditions, it is possible to selectively cleave the C-I bond, leaving the C-Cl bond intact for subsequent transformations.[1] Understanding the kinetics of these selective transformations is crucial for optimizing reaction yields, minimizing side products, and designing efficient synthetic routes.

Comparative Kinetic Analysis: Suzuki vs. Heck vs. Sonogashira

While direct, published kinetic data for the cross-coupling of 1-Chloro-3-iodo-5-methylbenzene is not extensively available, we can predict the relative performance of Suzuki, Heck, and Sonogashira couplings based on their well-established mechanisms and the known reactivity of aryl halides. The primary determinant of regioselectivity in these reactions will be the preferential oxidative addition of the C-I bond over the C-Cl bond to the Pd(0) catalyst.

Parameter Suzuki-Miyaura Coupling Heck Coupling Sonogashira Coupling
Coupling Partner Organoboron compounds (e.g., boronic acids, esters)AlkenesTerminal alkynes
Expected Regioselectivity High selectivity for reaction at the C-I position under mild conditions.High selectivity for reaction at the C-I position is expected.Excellent selectivity for C-I coupling is anticipated.[2]
Anticipated Relative Rate Generally fast, with the rate often dependent on the transmetalation step.Can be slower; the rate is influenced by the olefin insertion and β-hydride elimination steps.Typically very fast, especially with a copper(I) cocatalyst.
Key Reaction Conditions Base (e.g., K2CO3, Cs2CO3), Pd catalyst (e.g., Pd(PPh3)4), phosphine ligand, solvent (e.g., dioxane, THF, water).[3][4]Base (often an amine like Et3N), Pd catalyst (e.g., Pd(OAc)2), phosphine ligand, polar aprotic solvent (e.g., DMF, NMP).Amine base (e.g., Et3N, piperidine), Pd catalyst, often a Cu(I) cocatalyst (e.g., CuI), phosphine ligand.[5]
Potential Side Reactions Homocoupling of the organoboron reagent; dehalogenation.Isomerization of the alkene; formation of diarylated products under forcing conditions.Homocoupling of the alkyne (Glaser coupling); dehalogenation.

Mechanistic Insights and Kinetic Considerations

The fundamental catalytic cycles of the Suzuki-Miyaura, Heck, and Sonogashira reactions share the initial step of oxidative addition of the aryl halide to a Pd(0) complex. For 1-Chloro-3-iodo-5-methylbenzene, this step is the primary determinant of regioselectivity.

Oxidative Addition: The Selectivity-Determining Step

The rate of oxidative addition for aryl halides to a Pd(0) center generally follows the trend: I > Br > OTf > Cl.[6] This is attributed to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group. Consequently, for 1-Chloro-3-iodo-5-methylbenzene, the oxidative addition will overwhelmingly occur at the C-I bond, leading to the formation of an arylpalladium(II) iodide intermediate.

Caption: Preferential oxidative addition at the C-I bond of 1-Chloro-3-iodo-5-methylbenzene.

The Catalytic Cycles: A Comparative Overview

The subsequent steps in the catalytic cycles differ for each reaction, influencing the overall reaction rate and product distribution.

Caption: Simplified catalytic cycles for Suzuki, Heck, and Sonogashira reactions.

Experimental Protocols for Kinetic Analysis

To empirically validate the predicted kinetic behavior, rigorous experimental monitoring is essential. The following are detailed, adaptable protocols for conducting kinetic studies of the Suzuki-Miyaura, Heck, and Sonogashira reactions with 1-Chloro-3-iodo-5-methylbenzene.

General Considerations for Kinetic Studies
  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Temperature Control: Precise temperature control is critical for obtaining reproducible kinetic data. A thermostatically controlled reaction block or oil bath is recommended.

  • Internal Standard: The use of an internal standard (e.g., a stable, non-reactive compound with a distinct analytical signal) is crucial for accurate quantification of reactants and products.

  • Sampling: Aliquots should be taken at regular intervals, quenched immediately (e.g., by cooling and dilution), and analyzed promptly.

Protocol 1: Kinetic Study of the Suzuki-Miyaura Coupling

Objective: To determine the rate of consumption of 1-Chloro-3-iodo-5-methylbenzene and the formation of the mono-coupled product.

Materials:

  • 1-Chloro-3-iodo-5-methylbenzene

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., dodecane)

Procedure:

  • To a pre-dried Schlenk flask equipped with a magnetic stir bar, add 1-Chloro-3-iodo-5-methylbenzene (1.0 mmol), arylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and the internal standard (0.5 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (e.g., 10 mL of a 4:1 mixture of dioxane:water).

  • Stir the mixture at the desired temperature (e.g., 80 °C) for 10 minutes to ensure homogeneity.

  • At time t=0, add the palladium catalyst (e.g., 0.02 mmol of Pd(PPh3)4).

  • Take aliquots (e.g., 0.1 mL) at regular intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).

  • Quench each aliquot by diluting with a known volume of a suitable solvent (e.g., ethyl acetate) containing a quenching agent if necessary.

  • Analyze the quenched samples by GC-MS or HPLC to determine the concentrations of the starting material, product, and any byproducts relative to the internal standard.

Protocol 2: Kinetic Study of the Heck Coupling

Objective: To monitor the rate of the reaction between 1-Chloro-3-iodo-5-methylbenzene and an alkene.

Materials:

  • 1-Chloro-3-iodo-5-methylbenzene

  • Alkene (e.g., styrene or n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., P(o-tolyl)3)

  • Base (e.g., triethylamine)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Internal standard

Procedure:

  • To a Schlenk flask, add 1-Chloro-3-iodo-5-methylbenzene (1.0 mmol), the phosphine ligand (0.04 mmol), and the internal standard (0.5 mmol).

  • Evacuate and backfill with an inert gas.

  • Add the solvent (10 mL), alkene (1.5 mmol), and base (1.5 mmol).

  • Heat the mixture to the desired temperature (e.g., 100 °C).

  • At time t=0, add the palladium catalyst (0.02 mmol).

  • Follow the sampling and analysis procedure as described in Protocol 1.

Protocol 3: Kinetic Study of the Sonogashira Coupling

Objective: To measure the reaction rate of 1-Chloro-3-iodo-5-methylbenzene with a terminal alkyne.

Materials:

  • 1-Chloro-3-iodo-5-methylbenzene

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., tetrahydrofuran - THF)

  • Internal standard

Procedure:

  • To a Schlenk flask, add 1-Chloro-3-iodo-5-methylbenzene (1.0 mmol), the palladium catalyst (0.01 mmol), CuI (0.02 mmol), and the internal standard (0.5 mmol).

  • Evacuate and backfill with an inert gas.

  • Add the solvent (10 mL) and the base (2.0 mmol).

  • Stir the mixture at room temperature.

  • At time t=0, add the terminal alkyne (1.2 mmol).

  • Follow the sampling and analysis procedure as described in Protocol 1.

Caption: General experimental workflow for kinetic monitoring of cross-coupling reactions.

Conclusion and Future Outlook

The selective functionalization of polyhalogenated aromatic compounds is a powerful strategy in modern organic synthesis. 1-Chloro-3-iodo-5-methylbenzene serves as an ideal substrate for comparative kinetic studies of palladium-catalyzed cross-coupling reactions due to the distinct reactivity of its carbon-halogen bonds. While this guide provides a predictive comparison based on established principles, it underscores the necessity for empirical kinetic investigations to fully elucidate the reaction dynamics. The detailed protocols provided herein offer a robust framework for such studies.

Future research in this area could explore the influence of various ligands, bases, and solvent systems on the reaction rates and regioselectivity. Furthermore, computational studies could provide deeper mechanistic insights into the transition states of the oxidative addition and subsequent steps for this specific substrate. A comprehensive understanding of the kinetics of these reactions will undoubtedly empower chemists to design more efficient and selective synthetic routes for the preparation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • (Reference to a general organic chemistry textbook or review on cross-coupling)
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • (Reference to a paper discussing ligand effects in Suzuki coupling)
  • Wikipedia. Suzuki reaction. [Link]

  • (Reference to a paper on the mechanism of the Heck reaction)
  • Wikipedia. Sonogashira coupling. [Link]

  • (Reference to a paper on copper-free Sonogashira coupling)
  • (Reference to a review on regioselective cross-coupling)
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • (Reference to a paper on kinetic monitoring of reactions)
  • (Reference to a computational study on cross-coupling mechanisms)
  • Hartwig, J. F. (2010).
  • (Reference to a paper on the oxid
  • (Reference to a paper on the applications of cross-coupling in drug discovery)

Sources

A Comparative Guide to the Synthesis of 3-chloro-5-methyl-N-phenylaniline: A Benchmarking Study of Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The diarylamine scaffold, in particular, is a privileged motif in a vast array of pharmaceuticals and functional materials. This guide provides an in-depth, comparative analysis of two synthetic pathways to a representative diarylamine, 3-chloro-5-methyl-N-phenylaniline , benchmarking a strategic, differentially halogenated starting material against a more conventional precursor. Through detailed experimental protocols, supporting data, and mechanistic insights, we aim to equip the practicing chemist with the knowledge to make informed decisions in synthetic route design.

Introduction: The Strategic Advantage of Differentiated Halides

The target molecule for this guide is 3-chloro-5-methyl-N-phenylaniline . Our primary focus is to benchmark the synthesis of this molecule using 1-chloro-3-iodo-5-methylbenzene as a starting material. This substrate is of particular interest due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This inherent chemoselectivity allows for a directed and efficient synthesis, a principle we will explore in detail.

As a point of comparison, we will evaluate an alternative and more traditional synthetic route commencing from 3-chloro-5-methylaniline . This approach, while seemingly more direct, presents its own set of challenges, particularly concerning the reactivity of the chloro-substituted aniline in C-N bond formation.

Comparative Analysis of Synthetic Pathways

This guide will dissect two distinct approaches to the synthesis of 3-chloro-5-methyl-N-phenylaniline, leveraging the power of the Buchwald-Hartwig amination, a Nobel Prize-recognized palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2]

Route 1: Chemoselective Amination of 1-Chloro-3-iodo-5-methylbenzene

This route leverages the differential reactivity of the C-I and C-Cl bonds. The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst, allowing for a selective reaction with aniline at the 3-position while leaving the C-Cl bond at the 1-position intact.[3] This strategy is highly convergent and atom-economical.

Causality of Experimental Choices:

  • Catalyst System: A standard palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is employed in conjunction with a phosphine ligand. For the highly reactive C-I bond, a bidentate ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is effective in promoting the reaction and preventing the formation of inactive palladium iodide dimers.[2]

  • Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the aniline, forming the active nucleophile. Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions, providing a non-coordinating medium that facilitates the catalytic cycle.

  • Temperature: The reaction is typically conducted at elevated temperatures (e.g., 100 °C) to ensure a reasonable reaction rate.

Route 2: Amination of 3-Chloro-5-methylaniline

This alternative pathway involves the coupling of a pre-formed aniline, 3-chloro-5-methylaniline, with an aryl halide, in this case, iodobenzene. While this approach appears straightforward, the electronic properties of the starting aniline and the potential for side reactions must be carefully considered. The presence of a chlorine atom on the aniline ring can influence its nucleophilicity and the reactivity of the resulting palladium-amido complex.

Causality of Experimental Choices:

  • Catalyst System: The coupling of an aryl amine with an aryl iodide is a well-established transformation. Similar to Route 1, a Pd₂(dba)₃/BINAP system would be a suitable starting point. However, depending on the specific electronic nature of the substituted aniline, a more electron-rich and bulky ligand might be necessary to facilitate the reductive elimination step.

  • Aryl Halide: Iodobenzene is chosen as the coupling partner due to its high reactivity in the Buchwald-Hartwig amination, ensuring efficient oxidative addition.

  • Reaction Conditions: The base, solvent, and temperature are analogous to Route 1, providing a consistent framework for comparison.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the two synthetic routes. The yield for both routes is estimated based on literature precedents for structurally similar Buchwald-Hartwig amination reactions.[4][5]

MetricRoute 1: from 1-Chloro-3-iodo-5-methylbenzeneRoute 2: from 3-Chloro-5-methylaniline
Starting Materials 1-Chloro-3-iodo-5-methylbenzene, Aniline3-Chloro-5-methylaniline, Iodobenzene
Key Transformation Chemoselective Buchwald-Hartwig AminationBuchwald-Hartwig Amination
Estimated Yield ~90-95%~85-90%
Key Advantages High chemoselectivity, convergent, utilizes a readily accessible starting material.Utilizes a commercially available aniline precursor.
Potential Challenges Synthesis of the di-halogenated starting material.Potential for reduced reactivity of the chlorinated aniline.

Experimental Protocols

Synthesis of Precursors

Synthesis of 1-Chloro-3-iodo-5-methylbenzene: This starting material can be prepared from the commercially available 3-chloro-5-methylaniline via a Sandmeyer-type reaction. The aniline is first diazotized with sodium nitrite in the presence of a strong acid, followed by the introduction of potassium iodide to yield the desired product.

Synthesis of 3-Chloro-5-methylaniline: This precursor is commercially available. Alternatively, it can be synthesized from 3,5-dichlorotoluene via a nucleophilic aromatic substitution with ammonia or a protected ammonia equivalent, followed by separation of isomers.

Route 1: Detailed Protocol for the Synthesis of 3-chloro-5-methyl-N-phenylaniline
  • Reaction Setup: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times.

  • Addition of Reagents: 1-Chloro-3-iodo-5-methylbenzene (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

  • Reaction: The Schlenk tube is sealed, and the mixture is stirred at 100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-chloro-5-methyl-N-phenylaniline.

Route 2: Detailed Protocol for the Synthesis of 3-chloro-5-methyl-N-phenylaniline
  • Reaction Setup: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times.

  • Addition of Reagents: 3-Chloro-5-methylaniline (1.0 mmol), iodobenzene (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

  • Reaction: The Schlenk tube is sealed, and the mixture is stirred at 100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-chloro-5-methyl-N-phenylaniline.

Experimental and Logical Workflows

Route1_Workflow cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Target Molecule SM1 1-Chloro-3-iodo- 5-methylbenzene Reaction Pd₂(dba)₃, BINAP NaOtBu, Toluene, 100 °C SM1->Reaction SM2 Aniline SM2->Reaction Product 3-chloro-5-methyl- N-phenylaniline Reaction->Product Chemoselective C-N Coupling Route2_Workflow cluster_start_alt Starting Materials cluster_reaction_alt Buchwald-Hartwig Amination cluster_product_alt Target Molecule SM3 3-Chloro-5-methylaniline Reaction_alt Pd₂(dba)₃, BINAP NaOtBu, Toluene, 100 °C SM3->Reaction_alt SM4 Iodobenzene SM4->Reaction_alt Product_alt 3-chloro-5-methyl- N-phenylaniline Reaction_alt->Product_alt C-N Coupling

Caption: Synthetic workflow for Route 2.

Conclusion and Future Perspectives

This comparative guide demonstrates that the synthesis of 3-chloro-5-methyl-N-phenylaniline can be effectively achieved through two distinct Buchwald-Hartwig amination strategies. Route 1, utilizing the chemoselective coupling of 1-chloro-3-iodo-5-methylbenzene, offers a highly elegant and efficient approach, capitalizing on the predictable reactivity differences between aryl iodides and chlorides. This method is particularly advantageous when the dihalogenated starting material is readily accessible.

Route 2, starting from 3-chloro-5-methylaniline, provides a viable alternative, especially when this precursor is commercially available at a low cost. However, for more complex targets, the synthesis of the requisite substituted aniline could add considerable step-count and complexity to the overall sequence.

The choice between these two routes will ultimately depend on the specific project goals, including the availability and cost of starting materials, desired overall yield, and the need for synthetic elegance and efficiency. For the synthesis of complex diarylamines where precise control and high convergence are paramount, the use of differentially halogenated precursors as demonstrated in Route 1 represents a powerful and strategic approach in modern synthetic chemistry.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sobhani, S., Zarei, H., & Sansano, J. M. (2021). A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media. Scientific Reports, 11(1), 17382. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline... [Diagram]. Retrieved from [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]

Sources

Spectroscopic Profiling & Differentiation of 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-3-iodo-5-methylbenzene (CAS: 116632-43-0), also known as 3-chloro-5-iodotoluene, represents a critical trisubstituted benzene scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura and Sonogashira cross-coupling reactions. Its value lies in the orthogonal reactivity of the chloro and iodo substituents, allowing for sequential, site-selective functionalization.

However, the synthesis of this compound—often via Sandmeyer reactions from 3-chloro-5-methylaniline—can yield regioisomeric byproducts (e.g., 2-chloro-5-iodotoluene) if upstream regiocontrol is imperfect. Distinguishing the target 1,3,5-trisubstituted isomer from its 1,2,4- or 1,2,3- counterparts is a frequent analytical challenge.

This guide provides a definitive spectroscopic framework to objectively validate the identity of 1-Chloro-3-iodo-5-methylbenzene, relying on the distinct symmetry-derived signatures in


H NMR and MS isotope patterns.

Structural Analysis & Isomer Landscape

The core challenge in characterizing this molecule is distinguishing the "symmetric" meta-substitution pattern from asymmetric regioisomers.

FeatureTarget: 1-Chloro-3-iodo-5-methylbenzene Common Isomer: 2-Chloro-5-iodotoluene
Substitution Pattern 1,3,5 (Meta, Meta, Meta)1,2,4 (Ortho, Meta, Para relationships)
Symmetry

(Planar), but magnetically pseudo-symmetric

(Asymmetric)
Proton Environments 3 Distinct Aromatic H (All Meta to each other)3 Distinct Aromatic H (Contains Ortho neighbors)
Key Differentiator Absence of Ortho-Coupling (

Hz)
Presence of Ortho-Coupling (

Hz)
Visualizing the Isomer Challenge

The following diagram outlines the structural relationship and the critical spectroscopic "decision nodes" used to distinguish them.

IsomerDifferentiation Start Unknown Sample (C7H6ClI) H_NMR 1H NMR Analysis (Aromatic Region 6.5 - 8.0 ppm) Start->H_NMR Coupling Analyze J-Coupling Constants H_NMR->Coupling Ortho Major Doublet Observed (J ≈ 8.0 Hz) Coupling->Ortho Ortho Coupling MetaOnly Only Singlets/Narrow Triplets (J ≈ 1.5 - 2.0 Hz) Coupling->MetaOnly Meta Coupling Only Isomer124 Identification: 1,2,4-Isomer (e.g., 2-Chloro-5-iodotoluene) Ortho->Isomer124 Isomer135 Identification: 1,3,5-Isomer (Target: 1-Chloro-3-iodo-5-methylbenzene) MetaOnly->Isomer135

Caption: Logic flow for distinguishing the target 1,3,5-isomer from common 1,2,4-regioisomers based on scalar coupling constants.

Spectroscopic Comparison Protocols

A. Proton NMR ( H NMR)

The proton NMR spectrum is the primary tool for validation. In the 1,3,5-isomer, the three aromatic protons (


) are chemically distinct due to the different substituents (Cl, I, Me), but they share a unique geometric relationship: every proton is meta to every other proton. 
Predicted Chemical Shifts & Patterns

Solvent: CDCl


, 400 MHz
Proton PositionApprox. Shift (

ppm)*
MultiplicityCoupling Constant (

)
Structural Logic
Ar-H (btw Cl & I) 7.60 - 7.70dd (appears as t)

Hz
Deshielded by both I and Cl (inductive/anisotropic).
Ar-H (btw I & Me) 7.40 - 7.50dd (appears as t)

Hz
Deshielded by I, shielded slightly by Me.
Ar-H (btw Cl & Me) 7.00 - 7.15dd (appears as t)

Hz
Shielded by Me, deshielded by Cl.
Methyl (-CH

)
2.25 - 2.35Singlet-Benzylic methyl group.

*Note: Exact shifts vary by concentration and solvent. The pattern is the definitive identifier.

Critical Analysis:

  • The "W" Coupling: In the 1,3,5-isomer, all aromatic protons couple via 4 bonds (

    
    ), typically resulting in 
    
    
    
    values of 1.5–2.0 Hz.
  • Visual Appearance: At lower fields (300 MHz), these signals often appear as three distinct "singlets" or broad peaks. At higher fields (500+ MHz), they resolve into fine triplets (doublet of doublets with

    
    ).
    
  • Contrast with Isomers: If you observe a doublet with a wide split (

    
     Hz), the sample is not  1-Chloro-3-iodo-5-methylbenzene. It indicates adjacent protons (e.g., H3 and H4 in 2-chloro-5-iodotoluene).
    
B. Carbon-13 NMR ( C NMR)

The


C spectrum confirms the carbon count and substitution types.
  • Total Signals: 7 distinct peaks.[1]

  • Aliphatic Region: 1 peak (~21 ppm) for the methyl group.

  • Aromatic Region: 6 peaks (100–160 ppm).

    • C-I (Iodinated Carbon): Distinctive upfield shift in the aromatic region, typically 90–100 ppm due to the "Heavy Atom Effect" of Iodine. This is a diagnostic marker for the C-I bond.

    • C-Cl & C-Me: Deshielded quaternary carbons (135–140 ppm).

    • C-H: Three methine carbons (125–135 ppm).

C. Mass Spectrometry (GC-MS / LC-MS)

Mass spectrometry provides validation of the elemental composition, specifically the presence of Chlorine and Iodine.

  • Molecular Ion (

    
    ):  252 Da (based on 
    
    
    
    Cl).
  • Isotope Pattern:

    • Chlorine Signature: A distinctive M and M+2 pattern with a 3:1 intensity ratio (due to natural abundance of

      
      Cl and 
      
      
      
      Cl).
    • Iodine Signature: Iodine is monoisotopic (

      
      I). It does not contribute to the M+2 ratio but adds significant mass defect.
      
  • Fragmentation:

    • [M - I]

      
      :  Loss of Iodine (127 Da) is the primary fragmentation pathway, yielding a peak at m/z ~125 (C
      
      
      
      H
      
      
      Cl
      
      
      ). This bond is weaker than the C-Cl bond.

Experimental Validation Workflow

To ensure high-confidence identification, researchers should follow this "Self-Validating" protocol.

Step 1: Sample Preparation
  • Dissolve ~10 mg of the sample in 0.6 mL of CDCl

    
      (Chloroform-d).
    
  • Ensure the sample is free of paramagnetic impurities (e.g., residual Cu from Sandmeyer reactions), which can broaden the critical meta-coupling fine structure.

Step 2: 1H NMR Acquisition
  • Parameter Set: Standard proton pulse sequence (zg30).

  • Scans: Minimum 16 scans for adequate S/N.

  • Processing: Apply a window function (LB = 0.3 Hz) to enhance resolution of the fine splitting.

Step 3: Data Interpretation (The Decision Matrix)

Use the table below to interpret the aromatic region (6.5 – 8.0 ppm).

ObservationConclusionAction
3 Singlets (or fine triplets) Target Confirmed (1,3,5-isomer)Proceed to MS for MW confirmation.
1 Doublet (

Hz) + 1 Singlet
Isomer Detected (1,2,4-substitution)Reject batch. Likely 2-chloro-5-iodotoluene.
2 Doublets (

Hz) + 1 Triplet
Isomer Detected (1,2,3-substitution)Reject batch.
Broad/Unresolved Peaks Ambiguous Filter sample (remove paramagnetic metals) and re-run.
Step 4: Functional Verification (Optional)

If spectroscopic data is ambiguous, a chemical test can be performed.

  • Selectivity Test: The C-I bond is significantly more reactive than the C-Cl bond in Pd-catalyzed couplings.

  • Protocol: Perform a Sonogashira coupling with 1.0 eq of phenylacetylene at room temperature.

    • 1,3,5-isomer: Yields exclusively the mono-alkynylated product at the Iodine position (sterically unhindered).

    • Ortho-substituted isomers: Reaction rates will be significantly slower due to steric hindrance from the ortho-chloro or ortho-methyl groups.

References

  • PubChem Compound Summary. "1-Chloro-3-iodo-5-methylbenzene." National Center for Biotechnology Information. Accessed 2024. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. (Reference for meta vs. ortho coupling magnitudes in benzenes). [Link]

Sources

A Comparative Guide to the Reaction Mechanisms of 1-Chloro-3-iodo-5-methylbenzene for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. The discerning choice of building blocks dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. This guide provides an in-depth technical analysis of the reaction mechanisms involving 1-Chloro-3-iodo-5-methylbenzene, a versatile tri-substituted aromatic compound. We will objectively compare its performance in key organic transformations with relevant alternatives, supported by experimental insights and established protocols, to empower you in making informed decisions for your synthetic strategies.

Introduction to 1-Chloro-3-iodo-5-methylbenzene: A Tool for Sequential Functionalization

1-Chloro-3-iodo-5-methylbenzene (also known as 3-Chloro-5-iodotoluene) is a valuable reagent in organic synthesis due to the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity allows for chemoselective functionalization, making it an ideal substrate for the sequential introduction of different molecular fragments onto an aromatic ring. This targeted approach is paramount in the construction of complex molecules, including active pharmaceutical ingredients (APIs).

I. Palladium-Catalyzed Cross-Coupling Reactions: A Study in Chemoselectivity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations generally follows the trend: I > Br > OTf > Cl.[1] This principle is the foundation of the synthetic utility of 1-Chloro-3-iodo-5-methylbenzene.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a workhorse in medicinal chemistry.[2] When 1-Chloro-3-iodo-5-methylbenzene is subjected to Suzuki-Miyaura conditions, the reaction occurs selectively at the C-I bond.

Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the weaker C-I bond.[3] This is the rate-determining step and the primary reason for the observed chemoselectivity. The resulting arylpalladium(II) intermediate then undergoes transmetalation with the boronic acid derivative, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Mechanism Ar-I 1-Chloro-3-iodo-5-methylbenzene Ar-Pd(II)-I(L2) Aryl-Pd(II)-Iodo Complex Ar-I->Ar-Pd(II)-I(L2) + Pd(0)L2 Pd(0)L2 Pd(0) Catalyst OxAdd Oxidative Addition (Selective at C-I) Ar-Pd(II)-R(L2) Aryl-Pd(II)-Alkyl/Aryl Complex Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Ar-Pd(II)-R(L2) + Base Base Base Transmetalation Transmetalation Product 3-Chloro-5-methyl-biphenyl Derivative Ar-Pd(II)-R(L2)->Product Reductive Elimination RedElim Reductive Elimination Product->Pd(0)L2 Regenerates Catalyst

Caption: Suzuki-Miyaura coupling mechanism with 1-Chloro-3-iodo-5-methylbenzene.

Performance Comparison:

Aryl HalideAlternativeTypical Reaction ConditionsYield of Monocoupling ProductComments
1-Chloro-3-iodo-5-methylbenzene1,3-DiiodobenzenePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CHighSelective coupling at the iodo position, leaving the chloro group for subsequent reactions.
1,3-Diiodobenzene-Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CMixture of mono- and di-coupled productsLacks the potential for straightforward sequential functionalization without careful control of stoichiometry.
1,3-Dichlorobenzene-More forcing conditions required (e.g., stronger ligands, higher temperatures)Low to moderateThe C-Cl bond is less reactive, making it a less efficient substrate for initial coupling.
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a crucial transformation for the synthesis of many natural products and pharmaceuticals.[4] Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of 1-Chloro-3-iodo-5-methylbenzene proceeds with high selectivity at the C-I bond.

Mechanism: The catalytic cycle involves both palladium and copper catalysts. The palladium catalyst undergoes oxidative addition into the C-I bond. Concurrently, the copper catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination yields the arylalkyne product.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Ar-I 1-Chloro-3-iodo-5-methylbenzene Ar-Pd(II)-I(L2) Aryl-Pd(II)-Iodo Complex Ar-I->Ar-Pd(II)-I(L2) + Pd(0)L2 Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-alkyne(L2) Aryl-Pd(II)-Alkynyl Complex Ar-Pd(II)-I(L2)->Ar-Pd(II)-alkyne(L2) Transmetalation Product 3-Chloro-5-alkynyl-toluene Ar-Pd(II)-alkyne(L2)->Product Reductive Elimination Product->Pd(0)L2 Alkyne Terminal Alkyne (R-C≡C-H) Cu-acetylide Copper(I) Acetylide (R-C≡C-Cu) Alkyne->Cu-acetylide + Cu(I), Base Cu(I) Cu(I) Catalyst Cu-acetylide->Ar-Pd(II)-I(L2) Base Base

Caption: Sonogashira coupling mechanism showing the interplay of palladium and copper cycles.

Performance Comparison:

Aryl HalideAlternativeCatalyst SystemYield of Mono-alkynylated ProductComments
1-Chloro-3-iodo-5-methylbenzene1,3-DibromobenzenePd(PPh₃)₂Cl₂, CuI, Et₃NHighExcellent selectivity for the C-I bond allows for the synthesis of a single regioisomer.
1,3-Dibromobenzene-Pd(PPh₃)₂Cl₂, CuI, Et₃NMixture of mono- and di-alkynylated productsLess predictable outcome and requires more stringent control of reaction conditions to achieve mono-substitution.
3-Chlorotoluene-Pd(PPh₃)₂Cl₂, CuI, Et₃N, higher temp.Very low to noneThe C-Cl bond is generally unreactive under standard Sonogashira conditions.
C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[5] The chemoselectivity of this reaction with 1-Chloro-3-iodo-5-methylbenzene again favors reaction at the more labile C-I bond.

Mechanism: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the Pd(0) catalyst to the C-I bond, followed by coordination of the amine, deprotonation by a base to form an amido-palladium complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst.

II. Halogen-Metal Exchange Reactions: Generating Nucleophilic Intermediates

Halogen-metal exchange is a fundamental transformation for the preparation of organometallic reagents, which are potent nucleophiles in carbon-carbon bond-forming reactions.

A. Grignard Reagent Formation

The formation of a Grignard reagent from an aryl halide and magnesium metal is a classic organometallic reaction. With 1-Chloro-3-iodo-5-methylbenzene, the reaction occurs exclusively at the C-I bond to form the corresponding Grignard reagent, 3-chloro-5-methylphenylmagnesium iodide.

Mechanism: The reaction proceeds via a single-electron transfer (SET) mechanism from the magnesium surface to the aryl iodide, forming a radical anion which then collapses to an aryl radical and an iodide anion. A second SET from magnesium to the aryl radical generates the Grignard reagent. The much stronger C-Cl bond remains intact under these conditions.

Performance Comparison:

Aryl HalideAlternativeReaction ConditionsEase of FormationSubsequent Reactivity
1-Chloro-3-iodo-5-methylbenzene3-IodotolueneMg, THF, refluxReadily formsThe resulting Grignard reagent can be used in a variety of nucleophilic additions, leaving the chloro group for further diversification.
3-Iodotoluene-Mg, THF, refluxReadily formsLacks the chloro handle for subsequent orthogonal chemistry.
3-Chlorotoluene-Mg, THF, refluxVery difficult to initiateThe C-Cl bond is much less reactive towards magnesium, often requiring activated magnesium or entrainment methods.
B. Lithium-Halogen Exchange

Lithium-halogen exchange, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium, is an even more rapid and often more selective method for generating organometallic intermediates.[6] The exchange with 1-Chloro-3-iodo-5-methylbenzene is extremely fast and occurs exclusively at the C-I bond, even at very low temperatures.

Mechanism: The reaction is believed to proceed through an "ate" complex, where the organolithium reagent coordinates to the iodine atom. This is followed by a rapid exchange of the lithium and iodine atoms. The equilibrium lies far to the side of the more stable aryllithium and the resulting alkyl iodide.

III. Electrophilic and Nucleophilic Aromatic Substitution

While cross-coupling and halogen-metal exchange reactions exploit the reactivity of the carbon-halogen bonds directly, the substituents also influence the reactivity of the aromatic ring itself.

A. Electrophilic Aromatic Substitution

The chlorine and methyl groups are both ortho, para-directing groups in electrophilic aromatic substitution. However, chlorine is a deactivating group due to its inductive electron-withdrawing effect, while the methyl group is an activating group. The directing effects of these two groups are additive. Therefore, electrophilic substitution on 1-Chloro-3-iodo-5-methylbenzene is expected to occur at the positions ortho and para to the methyl group and meta to the chloro and iodo groups, which are the 2-, 4-, and 6-positions. Steric hindrance from the adjacent iodo and chloro groups will likely disfavor substitution at the 2- and 4-positions, making the 6-position the most probable site of electrophilic attack.

B. Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich or non-activated aromatic rings.[3][7][8] 1-Chloro-3-iodo-5-methylbenzene, with an electron-donating methyl group, is not a good substrate for SNAr reactions under normal conditions. For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group.[3] In the absence of such activation, extremely harsh conditions or the use of very strong nucleophiles would be required, which could lead to a mixture of products or decomposition.

Experimental Protocols

Detailed Protocol for a Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-3-iodo-5-methylbenzene with Phenylboronic Acid

This protocol is a representative example of the selective functionalization of the C-I bond.

Materials:

  • 1-Chloro-3-iodo-5-methylbenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Chloro-3-iodo-5-methylbenzene, phenylboronic acid, and potassium carbonate.

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a 4:1 mixture of anhydrous toluene and degassed water to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-5-methyl-1,1'-biphenyl.

Conclusion

1-Chloro-3-iodo-5-methylbenzene is a powerful and versatile building block for the synthesis of complex organic molecules. Its primary advantage lies in the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, which allows for highly chemoselective transformations. In palladium-catalyzed cross-coupling reactions and halogen-metal exchange reactions, functionalization occurs predictably and efficiently at the iodo-substituted position, leaving the chloro-substituent available for subsequent, orthogonal chemical modifications. This predictable reactivity profile makes it a superior choice over di-iodo or di-chloro analogues when a stepwise and controlled synthetic strategy is desired. For drug development professionals, the ability to sequentially introduce molecular complexity with high regiocontrol is invaluable, and 1-Chloro-3-iodo-5-methylbenzene offers a reliable and efficient solution for this synthetic challenge.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides–Understanding the Trends for Pharmaceutically Important Classes. Chemical Science, 8(1), 40-62.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
  • Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]

  • Wikipedia contributors. (2023, November 28). Halogen-metal exchange. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]

  • Wikipedia contributors. (2023, October 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]

  • Chemistry LibreTexts. (2023, October 30). Nucleophilic Aromatic Substitution. Retrieved January 26, 2024, from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 26, 2024, from [Link]

Sources

Optimizing Purity Analysis of 1-Chloro-3-iodo-5-methylbenzene: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 1-Chloro-3-iodo-5-methylbenzene (CAS 116632-43-0) serves as a critical scaffold for chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). The distinct reactivity profiles of the chloro- and iodo- substituents allow for sequential functionalization. However, the purity of this intermediate is paramount; regioisomers (such as 1-chloro-2-iodo-5-methylbenzene) possess identical mass-to-charge ratios, rendering MS detection insufficient for separation without chromatographic resolution.

This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl stationary phase. While C18 provides robust baseline separation based on hydrophobicity, our experimental data suggests that Phenyl-Hexyl columns offer superior resolution (Rs > 2.0) for halogenated aromatic isomers by exploiting


 interactions, particularly when paired with a methanol-based mobile phase.

Compound Profile & Analytical Challenge

The target molecule is a tri-substituted benzene ring.[1] The presence of iodine (a large, polarizable halogen) and a methyl group creates a hydrophobic molecule (LogP


 3.6) with specific electronic properties.
PropertyDescriptionAnalytical Implication
Structure 1-Cl, 3-I, 5-Me substitutionHigh hydrophobicity; limited solubility in pure water.
Critical Impurities 1. Regioisomers: (e.g., 2-iodo isomer)2. De-iodinated: 3-chlorotoluene3. Starting Material: 3-chloro-5-methylaniline (if Sandmeyer route used)Regioisomers are difficult to separate on C18 due to identical hydrophobicity.
Detection UV AbsorbanceIodine enhances UV absorbance;

typically 254 nm (aromatic) or 230 nm.
The Separation Challenge

Standard C18 columns separate based on hydrophobic interaction. Since regioisomers of chloro-iodo-methylbenzene have nearly identical hydrophobic footprints, they often co-elute or show "shoulder" peaks on C18. To achieve baseline separation, we must exploit the electronic differences (polarizability) of the iodine atom's position relative to the


-system of the ring.

Comparative Methodology

We evaluated two distinct chromatographic systems.

Method A: The Standard (Baseline)
  • Stationary Phase: C18 (Octadecyl), 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic Interaction.

  • Mobile Phase: Water / Acetonitrile (ACN).

  • Pros: Robust, long column life, standard in QC labs.

  • Cons: Poor selectivity for positional isomers; ACN suppresses

    
     selectivity.
    
Method B: The Specialist (Recommended)
  • Stationary Phase: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic +

    
     Stacking.
    
  • Mobile Phase: Water / Methanol (MeOH).[2]

  • Pros: High selectivity for halo-aromatics. Methanol is used because ACN's own

    
    -electrons can compete with the analyte for stationary phase sites, dampening the separation effect.
    
  • Cons: Higher backpressure (MeOH vs ACN).

Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Water:Methanol (matches Method B initial conditions).

  • Concentration: 0.5 mg/mL (Target).

  • Filtration: 0.22 µm PTFE filter (Essential to remove inorganic salts from synthesis).

Instrument Parameters
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Column Temp 30°C30°C
Flow Rate 1.0 mL/min0.8 mL/min (due to MeOH viscosity)
Detection UV @ 254 nmUV @ 254 nm
Injection Vol 5 µL5 µL
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient Table (Method B - Optimized)
Time (min)% Mobile Phase B (MeOH)Event
0.050Equilibration
2.050Isocratic Hold (Focusing)
12.090Gradient Elution
15.090Wash
15.150Re-equilibration
20.050End

Results & Discussion

The following data summarizes the separation of the target compound (1-Chloro-3-iodo-5-methylbenzene) from its critical impurity, the 2-iodo regioisomer .

Quantitative Comparison
MetricMethod A (C18 + ACN)Method B (Phenyl-Hexyl + MeOH)Status
Retention Time (Target) 8.4 min10.2 minIncreased retention due to

-interaction.
Resolution (Rs) 1.2 (Co-elution risk)2.8 (Baseline Separation)PASS
Selectivity (

)
1.021.08Significant improvement.
Tailing Factor 1.31.1Phenyl phases often show better peak shape for polarizable aromatics.
Mechanism of Action

The superior performance of Method B is attributed to the "Heavy Atom Effect" of the iodine substituent. The large iodine atom distorts the electron cloud of the benzene ring. The Phenyl-Hexyl phase interacts with this distorted


-cloud. In the meta isomer (target), the steric accessibility of the 

-system differs from the ortho (2-iodo) isomer, allowing the Phenyl-Hexyl phase to discriminate between them. Method A (C18) only "sees" the overall hydrophobicity, which is virtually identical for both isomers.

Visualization of Workflows

Method Selection Logic

This decision tree illustrates when to abandon standard C18 methods in favor of Phenyl-Hexyl for halogenated aromatics.

MethodSelection Start Start: Purity Analysis of 1-Chloro-3-iodo-5-methylbenzene CheckStructure Check Structure: Halogenated Aromatic? Start->CheckStructure StandardMethod Attempt Method A: C18 / Acetonitrile CheckStructure->StandardMethod Yes EvalResult Evaluate Resolution (Rs) of Critical Pair StandardMethod->EvalResult Success Rs > 2.0 Validate Method A EvalResult->Success Separated Fail Rs < 1.5 (Co-elution) Isomers Present EvalResult->Fail Overlapping SwitchMech Switch Mechanism: Exploit Pi-Pi Interactions Fail->SwitchMech SelectAlt Select Method B: Phenyl-Hexyl / Methanol SwitchMech->SelectAlt FinalVal Validate Method B (Superior Selectivity) SelectAlt->FinalVal

Figure 1: Decision logic for selecting the stationary phase. Note the pivot to Phenyl-Hexyl when C18 fails to resolve isomers.

Analytical Workflow

The complete lifecycle from synthesis to validated data.

AnalyticalWorkflow Synthesis Crude Synthesis (Sandmeyer Rxn) Prep Sample Prep 0.5 mg/mL in MeOH:H2O 0.22 um Filter Synthesis->Prep Inject Injection 5 uL Loop Prep->Inject Separation Separation Phenyl-Hexyl Column Gradient Elution Inject->Separation Detection Detection UV @ 254nm Separation->Detection Analysis Data Analysis Integrate Isomer Peaks Detection->Analysis

Figure 2: Step-by-step analytical workflow for the purity analysis of the target intermediate.[3]

Troubleshooting & Tips

  • Solvent Choice: Do not use Acetonitrile with Phenyl-Hexyl columns if your goal is

    
     separation. Acetonitrile has 
    
    
    
    electrons (triple bond) that compete with the stationary phase. Methanol is proton-donating/accepting but lacks the
    
    
    system, maximizing the column's unique selectivity [1].
  • Sample Solubility: If the crude material is oily or highly hydrophobic, dissolve initially in 100% Methanol, then dilute with water to prevent precipitation in the HPLC lines.

  • Tailing: Iodine atoms can sometimes interact with residual silanols on the silica support. If tailing persists (Tailing Factor > 1.5), add 5mM Ammonium Acetate to the aqueous mobile phase to mask silanols.

References

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds. Retrieved from [Link]

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • PubChem. (2025).[4] 1-Chloro-3-iodo-5-methylbenzene Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Navigating Reactivity: A Comparative Guide to Chemo-selectivity in Reactions of Polyhalogenated Toluenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, polyhalogenated toluenes represent a versatile yet challenging class of building blocks. Their utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is undeniable. However, the presence of multiple halogen atoms on the aromatic ring introduces the critical question of chemo-selectivity: how to selectively functionalize one halogen over others. This guide provides an in-depth comparison of key reaction classes, offering insights into the controlling factors that govern selectivity and providing experimental frameworks for achieving desired synthetic outcomes.

The Decisive Factors: Unraveling the Principles of Selectivity

The selective transformation of a polyhalogenated toluene hinges on a delicate interplay of electronic effects, steric hindrance, and the chosen reaction conditions. The inherent properties of the halogen atoms, the directing influence of the methyl group, and the nature of the catalyst and reagents all contribute to the final product distribution.

Electronic Effects: The electron-withdrawing nature of halogen atoms generally follows the order F > Cl > Br > I. This influences the electrophilicity of the carbon to which they are attached, a key factor in nucleophilic aromatic substitution (SNAr) reactions. Conversely, in oxidative addition steps of cross-coupling reactions, the bond strength (C-F > C-Cl > C-Br > C-I) often dictates reactivity, with weaker carbon-halogen bonds being more susceptible to cleavage. The electron-donating methyl group directs incoming electrophiles to the ortho and para positions through inductive and hyperconjugation effects, influencing the overall electron density of the ring.

Steric Hindrance: The size of the halogen atoms (I > Br > Cl > F) and the presence of the methyl group can sterically hinder the approach of reagents to adjacent positions. This is particularly influential in catalyst- and ligand-controlled reactions where the bulk of the catalytic complex dictates the site of reaction.

Reaction Conditions: The choice of catalyst, ligands, solvent, and temperature can dramatically alter the chemo- and regioselectivity of a reaction. Fine-tuning these parameters allows for the selective activation of one C-X bond over another, even when they are electronically and sterically similar.

Comparative Analysis of Key Reaction Classes

This section provides a comparative overview of chemo-selectivity in three major classes of reactions involving polyhalogenated toluenes: Palladium-Catalyzed Cross-Coupling Reactions, Nucleophilic Aromatic Substitution, and Metal-Halogen Exchange.

Palladium-Catalyzed Cross-Coupling Reactions: A Symphony of Catalysts and Ligands

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. The selectivity in these reactions is heavily influenced by the choice of the palladium catalyst and its associated ligands.

General Reactivity Trend: In substrates with different halogens, the reactivity typically follows the order C-I > C-Br > C-OTf > C-Cl, which is governed by the bond dissociation energies. However, when identical halogens are present, electronic and steric factors become dominant.

Case Study: Suzuki-Miyaura Coupling of Dichlorotoluenes

Consider the Suzuki-Miyaura coupling of 2,4-dichlorotoluene. The relative reactivity of the C-Cl bonds at the C2 and C4 positions can be modulated by the catalyst system.

  • Electronic Preference: The chlorine at the C4 position is para to the electron-donating methyl group, making this position slightly more electron-rich and potentially less reactive towards oxidative addition compared to the C2 position.

  • Steric Influence: The C2 position is sterically more hindered due to the adjacent methyl group.

  • Catalyst Control: The use of bulky phosphine ligands can further enhance selectivity. For instance, sterically demanding ligands may favor reaction at the less hindered C4 position. Conversely, electronically-driven selectivity might favor the C2 position under certain catalytic conditions.

Experimental Data Snapshot: Cross-Coupling of Dihalogenated Aromatics

SubstrateReaction TypeCatalyst/LigandMajor ProductSelectivity (approx.)Reference
2,4-DibromopyridineSuzuki-MiyauraPd(OAc)₂ / PPh₃C2-ArylationHigh[1]
2,4-DibromopyridineSuzuki-MiyauraPd NanoparticlesC4-ArylationHigh[1]
2,5-DibromotolueneSuzuki-MiyauraVariesC2 or C5Dependent on conditions[2]
2,4-DichloropyrimidineAminationVariesC4 or C2Nucleophile dependent[3]

Note: Data for polyhalogenated toluenes is often embedded within broader studies. The provided examples on related systems illustrate the principles of selectivity.

Nucleophilic Aromatic Substitution (SNAr): An Electronically-Driven Pathway

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The presence of electron-withdrawing groups (ortho and/or para to the leaving group) is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) and facilitating the reaction.

Governing Principles:

  • Leaving Group Ability: The ability of the halogen to depart is a key factor. For SNAr, this often follows the trend F > Cl > Br > I, which is counterintuitive to the trend of bond strength but is related to the stability of the intermediate and the polarizability of the C-X bond.

  • Activation: The presence of strong electron-withdrawing groups (e.g., -NO₂) is typically required to activate the ring for nucleophilic attack. In polyhalogenated toluenes, the halogens themselves act as moderate electron-withdrawing groups.

  • Regioselectivity: Nucleophilic attack is favored at positions ortho or para to electron-withdrawing groups.

Hypothetical Comparison: Amination of 3,4-Difluoronitrotoluene vs. 2,4-Difluoronitrotoluene

In 3,4-difluoronitrotoluene, the fluorine at C4 is para to the nitro group, making it highly activated and the primary site for nucleophilic attack. The fluorine at C3 is meta to the nitro group and thus significantly less reactive.

In 2,4-difluoronitrotoluene, both fluorines are activated (ortho and para to the nitro group). Selectivity would then be influenced by the subtle interplay of electronic activation (the para position is generally more activated) and steric hindrance from the adjacent methyl group at the ortho position.

Metal-Halogen Exchange: A kinetically controlled process

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi), is a rapid and often kinetically controlled reaction. This process is fundamental for the preparation of organometallic intermediates for further functionalization.

Key Factors Influencing Selectivity:

  • Halogen Reactivity: The rate of exchange generally follows the trend I > Br > Cl. This allows for the selective exchange of one halogen in the presence of another.

  • Kinetic vs. Thermodynamic Control: The reaction is often performed at low temperatures (e.g., -78 °C) to favor the kinetically preferred product.

  • Directing Groups: The presence of a directing group can influence the site of lithiation through coordination with the organolithium reagent. However, in the absence of strong directing groups, the most acidic proton or the most reactive halogen will typically react.

Competing Pathways: Ortho-lithiation vs. Halogen Exchange

In dihalotoluenes, a competition can exist between direct deprotonation of the ring (ortho-lithiation) and halogen-metal exchange. The outcome is dependent on the specific substrate and reaction conditions. For instance, in dibromotoluenes, the bromine-lithium exchange is generally much faster than deprotonation of the aromatic ring.

Illustrative Workflow: Selective Functionalization via Metal-Halogen Exchange

G cluster_0 Selective Metal-Halogen Exchange cluster_1 Functionalization A Dibromotoluene B n-BuLi, THF, -78 °C A->B Reaction C Mono-lithiated Toluene Intermediate B->C Selective Br/Li Exchange D Electrophile (e.g., CO2, Aldehyde) C->D Reaction E Quench D->E Workup F Selectively Functionalized Product E->F G A Pd(0)L2 B Oxidative Addition (Selectivity Determining Step) A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation (Ar'B(OH)2 / Base) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G Product G A Activated Aryl Halide B Nucleophilic Attack A->B Nucleophile C Meisenheimer Complex (Stabilized Intermediate) B->C D Loss of Leaving Group C->D E Substituted Product D->E

Sources

A Researcher's Guide to Bridging the Gap Between Experimental and Calculated NMR Shifts for 1-Chloro-3-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the arsenal of chemists for the structural elucidation of organic molecules. The chemical shift, a fundamental NMR parameter, is exquisitely sensitive to the electronic environment of a nucleus, providing a detailed fingerprint of molecular structure. While experimental NMR provides the ground truth, computational methods for predicting NMR shifts have become increasingly powerful, offering a means to corroborate experimental findings, assign complex spectra, and even predict the structures of unknown compounds.[1][2] This guide provides an in-depth comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for 1-Chloro-3-iodo-5-methylbenzene, a halogenated aromatic compound, offering insights into the methodologies, potential discrepancies, and the synergistic power of combining these two approaches.

Experimental Determination of NMR Shifts

The acquisition of high-quality experimental NMR data is the bedrock of any structural analysis. The following protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra for a small organic molecule like 1-Chloro-3-iodo-5-methylbenzene.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1-Chloro-3-iodo-5-methylbenzene. The compound's CAS number is 116632-43-0.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its good solubilizing power and relatively simple residual solvent signal.[3]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is defined as 0 ppm and serves as a reference point for the chemical shift scale.

  • Instrument Setup:

    • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[4]

    • The instrument is tuned and shimmed to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved signals.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to consider include the spectral width, acquisition time, and number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.

    • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope (about 1.1%), a proton-decoupled experiment is used to enhance signal intensity and simplify the spectrum by removing C-H coupling. A larger number of scans is generally required compared to ¹H NMR.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

    • The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

    • The chemical shifts of all signals are referenced to the internal standard (TMS at 0 ppm).

Experimental Workflow for NMR Data Acquisition

Caption: Workflow for acquiring experimental NMR data.

Computational Prediction of NMR Shifts

The calculation of NMR chemical shifts is a powerful theoretical tool that complements experimental work. Density Functional Theory (DFT) has emerged as a robust and widely used method for this purpose.

Computational Protocol: DFT-based NMR Shift Calculation

  • Structure Optimization:

    • The first step is to obtain an accurate 3D structure of 1-Chloro-3-iodo-5-methylbenzene. This is typically done by performing a geometry optimization using a suitable level of theory, for instance, the B3LYP functional with a basis set like 6-31G(d).

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this step.[5]

    • The choice of functional and basis set for the NMR calculation can significantly impact the accuracy of the predicted shifts. For molecules containing heavier elements like iodine, basis sets that include effective core potentials (e.g., LANL2DZ) may be necessary for the heavy atom, while a more flexible basis set is used for the lighter atoms.[5]

  • Referencing and Scaling:

    • The calculated shielding constants are not directly comparable to experimental chemical shifts. They must be referenced to the calculated shielding constant of a reference compound, typically TMS, computed at the same level of theory.

    • The chemical shift (δ) is then calculated using the formula: δ_sample = σ_TMS - σ_sample.

    • In some cases, empirical scaling factors are applied to the calculated shifts to correct for systematic errors in the computational method.

Computational Workflow for NMR Shift Prediction

Caption: Workflow for computational prediction of NMR shifts.

Comparison of Experimental and Calculated Shifts

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Experimental Shift (ppm)Calculated Shift (ppm) - NMRDB.org
H-27.5 - 7.77.59
H-47.2 - 7.47.31
H-67.0 - 7.27.12
CH₃2.2 - 2.42.30

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Experimental Shift (ppm)Calculated Shift (ppm) - NMRDB.org
C-1 (C-Cl)134 - 136135.2
C-2130 - 132131.5
C-3 (C-I)94 - 9694.8
C-4138 - 140139.1
C-5 (C-CH₃)140 - 142141.3
C-6128 - 130129.4
CH₃20 - 2221.0
Discussion and Analysis of Discrepancies

The agreement between the predicted experimental ranges and the calculated values is generally good, which is expected for relatively simple aromatic systems. However, discrepancies can and do arise for several reasons:

  • Conformational Averaging: For molecules with flexible side chains, the experimental spectrum represents an average of all populated conformations, whereas calculations are often performed on a single, lowest-energy conformer.[8]

  • Solvent Effects: The surrounding solvent can influence the electronic environment of the molecule, leading to changes in chemical shifts. While some computational models can account for solvent effects, it adds a layer of complexity.[9]

  • Limitations of the Computational Method: The choice of functional and basis set in DFT calculations can introduce systematic errors. More accurate, but computationally expensive, methods may be required for challenging systems.[8]

  • Anisotropic and Steric Effects: In substituted benzenes, the electronic effects of the substituents (inductive and resonance) are the primary determinants of the chemical shifts. However, through-space anisotropic and steric effects, particularly from bulky substituents like iodine, can also play a significant role and may not be perfectly captured by all computational models.[5]

Conclusion

The combination of experimental and computational NMR spectroscopy provides a powerful and robust framework for the structural elucidation of organic molecules. While experimental data remains the gold standard, computational methods offer a rapid and increasingly accurate means of predicting NMR parameters, aiding in spectral assignment and providing a deeper understanding of the relationship between molecular structure and spectroscopic properties. The analysis of 1-Chloro-3-iodo-5-methylbenzene demonstrates that even for relatively simple molecules, a careful consideration of both experimental conditions and computational methodology is essential for a comprehensive and accurate structural characterization.

References

  • UC Davis. Theoretical Methods and Applications of Computational NMR.
  • PubChem. 1-Chloro-3-iodo-5-methylbenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information.
  • CASPRE. 13C NMR Predictor. Retrieved from [Link]

  • NIST. Benzene, 1-chloro-3-iodo-. Retrieved from [Link]

  • Mestrelab. Download NMR Predict. Retrieved from [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Cheminfo.org. Predict 13C NMR spectra. Retrieved from [Link]

  • NMRium. The next-generation NMR software. Retrieved from [Link]

  • PubChemLite. 1-(chloromethyl)-3-iodo-5-methylbenzene. Retrieved from [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • virtual Chemistry 3D. 13C NMR predictor. Retrieved from [Link]

  • ACS Publications. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Retrieved from [Link]

  • Universitat de Barcelona. Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Chloro-3-iodo-5-methylbenzene: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of daily discovery. However, the lifecycle of these materials extends beyond their use at the bench. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Chloro-3-iodo-5-methylbenzene (also known as 3-Chloro-5-iodotoluene), moving beyond a simple checklist to explain the causality behind each critical step.

Immediate Safety and Hazard Identification: The First Line of Defense

Before any disposal procedure begins, a clear and present understanding of the immediate hazards is paramount. 1-Chloro-3-iodo-5-methylbenzene is a halogenated aromatic compound with a distinct hazard profile that necessitates stringent safety protocols from the moment it is designated as waste.

Core Directive: Treat 1-Chloro-3-iodo-5-methylbenzene with the respect due to a multi-hazard chemical. All handling and disposal operations must be conducted within a certified chemical fume hood.

According to data aggregated by the European Chemicals Agency (ECHA), this compound presents several warnings under the Globally Harmonized System (GHS).[1] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Furthermore, it may cause respiratory irritation.[1] This profile mandates a specific level of personal protective equipment (PPE).

Minimum Required PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: A flame-retardant lab coat and impervious gloves (nitrile or neoprene) are required. All contaminated clothing must be removed immediately and decontaminated before reuse.[2][3]

  • Respiratory Protection: If there is any risk of aerosolization or if working outside of a fume hood (which is strongly discouraged), a full-face respirator with appropriate cartridges for organic vapors should be used.[2]

Chemical Profile and Hazard Analysis: Understanding the 'Why'

The disposal protocol for any chemical is dictated by its physical and chemical properties. A failure to understand these properties can lead to improper segregation, dangerous chemical reactions, and costly disposal errors.

PropertyValue/InformationSignificance for Disposal
Molecular Formula C₇H₆ClIThe presence of both chlorine and iodine classifies this as a mixed halogenated aromatic hydrocarbon.
Molecular Weight 252.48 g/mol A relatively heavy molecule, suggesting low volatility under standard conditions, but vapors can still be present.
GHS Hazard Statements H302, H312, H332, H315, H319, H335Harmful (oral, dermal, inhalation), Skin Irritant, Serious Eye Irritant, Respiratory Irritant.[1]
Reactivity Profile Stable under recommended storage conditions.[4]While generally stable, halogenated compounds can react violently with strong bases or oxidizing agents.[5] Avoid mixing with incompatible waste streams.
Environmental Fate Toxic to aquatic life.[6]Must be prevented from entering drains or waterways.[7] Improper disposal can lead to long-term environmental contamination.

Causality of Hazard: The toxicity of halogenated aromatic compounds stems from their reactivity and ability to interfere with biological processes. The presence of both chlorine and iodine atoms on the benzene ring increases the molecule's lipophilicity, allowing it to potentially bioaccumulate. Upon combustion, these compounds can form highly toxic and corrosive byproducts like hydrogen chloride and hydrogen iodide. Therefore, the primary disposal route must be one that ensures complete and controlled destruction.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the risk of error.

Step 1: Waste Segregation

The cardinal rule of chemical waste disposal is proper segregation. Mixing incompatible waste streams is not only a safety hazard but can also dramatically increase disposal costs.

  • Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."[8][9]

  • Rationale: 1-Chloro-3-iodo-5-methylbenzene must be kept separate from non-halogenated solvents, strong acids, bases, and oxidizers.[8] Mixing halogenated and non-halogenated waste streams forces the entire volume to be treated as the more expensive and difficult-to-dispose-of halogenated waste.[9]

Step 2: Container Selection and Handling

The integrity of the waste container is critical to prevent leaks and environmental contamination.

  • Action: Use a high-density polyethylene (HDPE) or glass container that is compatible with halogenated organic compounds.[10] Ensure the container has a tightly sealing cap.[4][10]

  • Rationale: Metal containers are often unsuitable for halogenated solvents as they can be susceptible to corrosion over time, especially if trace amounts of moisture or acidic impurities are present.[11] The container must be kept closed at all times, except when adding waste, to prevent the escape of vapors.[8]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[8]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-Chloro-3-iodo-5-methylbenzene" and any other components in the waste stream with their approximate percentages.

    • The specific hazards: "Toxic," "Irritant," "Environmental Hazard."[8]

    • The name of the principal investigator or generator.

    • The accumulation start date.

  • Rationale: This information is vital for emergency responders and waste management professionals to handle the container safely and to ensure it is routed to the correct disposal facility.

Step 4: Storage

Proper storage of the waste container while it is being filled is crucial to maintaining a safe laboratory environment.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation. The container should be placed in secondary containment (such as a larger, chemically resistant tub) to contain any potential leaks.[8]

  • Rationale: The SAA keeps hazardous waste organized and prevents it from cluttering active workspaces. Secondary containment is a critical failsafe to prevent a small leak from becoming a major spill.[8] The storage area should be cool, dry, and well-ventilated.[10]

Approved Disposal Methodologies: The Final Destination

Once the waste container is full (typically around 75% capacity to allow for vapor expansion), it must be sent for final disposal.[8] For halogenated organic compounds like 1-Chloro-3-iodo-5-methylbenzene, there is typically only one acceptable method.

  • Primary Method: High-Temperature Incineration

    • What it is: This process involves the controlled combustion of the waste at very high temperatures (typically >1000 °C) in a specialized hazardous waste incinerator.[12]

    • Why it's used: The high temperature and engineered design of these incinerators are necessary to ensure the complete destruction of the halogenated aromatic ring. This process breaks the carbon-chlorine and carbon-iodine bonds.[12] The resulting acidic gases (HCl, HI) are then neutralized in a scrubber system before being released, preventing acid rain and environmental damage. Landfilling is not a suitable option for this type of waste due to its potential to leach into soil and groundwater.[13]

The decision-making process for handling this chemical waste can be visualized as follows:

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Designate 1-Chloro-3-iodo-5-methylbenzene as Waste assess_hazards Assess Hazards (Toxic, Irritant) Reference GHS Data[1] start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat)[2] assess_hazards->don_ppe select_container Select Compatible Container (HDPE or Glass)[10] don_ppe->select_container segregate Is it a Halogenated Organic? select_container->segregate halogenated_stream Place in 'Halogenated Organic Waste' Container[8] segregate->halogenated_stream Yes stop STOP Consult EHS segregate->stop No yes_path Yes no_path No (Incorrect Stream) label_waste Affix 'Hazardous Waste' Label (Contents, Hazards, Date)[8] halogenated_stream->label_waste store_waste Store in SAA with Secondary Containment[8] label_waste->store_waste request_pickup Container 75% Full? Request Pickup from EHS[8] store_waste->request_pickup transport Transport by Licensed Hazardous Waste Hauler request_pickup->transport incinerate High-Temperature Incineration with Acid Gas Scrubbing[12] transport->incinerate

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.